molecular formula C6H11FO5 B098291 6-Fluoro-6-deoxy-D-galactopyranose CAS No. 18961-68-7

6-Fluoro-6-deoxy-D-galactopyranose

Cat. No.: B098291
CAS No.: 18961-68-7
M. Wt: 182.15 g/mol
InChI Key: SHFYXYMHVMDNPY-SVZMEOIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-6-deoxy-D-galactopyranose (CAS 18961-68-7) is a fluorinated carbohydrate analog where the hydroxyl group at the C-6 position is replaced by fluorine. This modification creates a valuable tool for studying galactose metabolism and enzymatic processes. The compound is a white crystalline solid with a molecular weight of 182.15 g/mol and a melting point of 141-145 °C, soluble in water, DMSO, and methanol . In biochemical research, this compound serves as a crucial probe for investigating galactosyltransferase activity. Studies have shown that its UDP-derivative binds to α-(1→3) and β-(1→4)-galactosyltransferases but is not effectively transferred to acceptor sugars, providing insight into enzyme mechanisms and the importance of the C-6 hydroxyl group in recognition and catalysis . It also functions as a stable mimic of deoxy sugars like fucose and rhamnose in terms of enzymatic recognition, affecting hydrogen-bonding capabilities and allowing metabolic pathways to be tracked via 19F NMR . Furthermore, its structure has been unequivocally confirmed by X-ray crystallography, revealing an extensively hydrogen-bonded network in the solid state . This reagent is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFYXYMHVMDNPY-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"NMR characterization of 6-fluoro-6-deoxy-D-galactopyranose"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide details the nuclear magnetic resonance (NMR) characterization of 6-fluoro-6-deoxy-D-galactopyranose (6-FDG) . Unlike standard carbohydrate analysis, the introduction of a fluorine atom at the C6 position creates a dual-active NMR system (


H and 

F) that significantly alters the spectral landscape.

Why this matters: 6-FDG is a critical molecular probe for studying galactosyltransferases and lectins (e.g., Galectin-3). The fluorine atom acts as a bio-orthogonal "spy" nucleus, allowing detection of binding events and metabolic flux with zero background interference. However, the electronegativity of fluorine and the resulting scalar couplings (


 and 

) complicate standard assignment strategies.

This document provides a self-validating protocol to deconvolute these spectra, resolve the anomeric equilibrium, and extract precise conformational data.

Structural Dynamics & The Anomeric Challenge

Before acquiring data, one must understand the species present in the tube. In aqueous solution (D


O), 6-FDG undergoes mutarotation, existing as an equilibrium of four distinct isomers.
  • 
    -D-galactopyranose (~60-65%):  The dominant form.
    
  • 
    -D-galactopyranose (~30%):  The minor pyranose.
    
  • 
    -D-galactofuranose (<5%):  Often overlooked but spectrally distinct.
    
  • 
    -D-galactofuranose (<5%):  Trace component.
    

The Fluorine Impact: The substitution of the C6-OH with Fluorine introduces:

  • Geminal Coupling (

    
    ):  Massive splitting (~45–50 Hz) on the H6 protons.
    
  • Vicinal Coupling (

    
    ):  Significant splitting (~15–30 Hz) on H5, dependent on the C5-C6 rotamer population.
    
  • Chemical Shift Perturbation: Deshielding of H6 and C6, and shielding of C5 (

    
    -effect).
    

Experimental Workflow (Diagram)

The following workflow illustrates the logic for full structural assignment, moving from simple 1D checks to advanced selective excitation.

G Start Sample: 6-FDG in D2O F19 1. 1D 19F NMR (Quick Purity & Anomer Ratio) Start->F19 H1 2. 1D 1H NMR (Identify H6/F6 Couplings) F19->H1 Decouple 3. 1H{19F} Decoupling (Collapse J_HF multiplets) H1->Decouple If multiplets overlap HSQC 4. 1H-13C HSQC (Confirm C6 doublet) Decouple->HSQC FESTA 5. 1D FESTA (Selective Anomer Extraction) HSQC->FESTA For trace anomers Analysis Data Analysis: Extract J-couplings & Rotamers HSQC->Analysis FESTA->Analysis

Figure 1: Step-by-step NMR characterization workflow for fluorinated carbohydrates.

Detailed Experimental Protocols

Sample Preparation
  • Solvent: 99.9% D

    
    O. Avoid DMSO-d
    
    
    
    unless hydroxyl proton observation is strictly required, as viscosity broadens lines and obscures small
    
    
    couplings.
  • Concentration: 5–10 mM is sufficient for

    
    H and 
    
    
    
    F. For
    
    
    C, increase to >20 mM.
  • Reference: Internal TSP (0.0 ppm) for

    
    H; Trichlorofluoromethane (CFCl
    
    
    
    , 0.0 ppm) or Trifluoroacetic acid (-76.55 ppm) for
    
    
    F.
1D F NMR (The "Spy" Scan)

This is the first experiment to run. It immediately reveals the ratio of anomers without the spectral crowding of proton NMR.

  • Pulse Sequence: Standard zg or zgfhig (inverse gated decoupling to suppress NOE if integration is critical).

  • Sweep Width: 50 ppm centered at -230 ppm.

  • Expectation: You will see two major signals (pyranoses) and two minor signals (furanoses) in the region of -228 to -232 ppm .

    • 
      -Furanose: ~ -230.8 ppm
      
    • 
      -Furanose: ~ -229.3 ppm
      
    • Pyranose forms typically resonate between these values.

1D H NMR & Decoupling

The proton spectrum will be complex due to the H6 protons appearing as wide doublets of multiplets.

  • Key Observation: Look for the H6 signals between 4.4 and 4.8 ppm. They will not look like standard sugar H6s; they are split by the large

    
     (~48 Hz).
    
  • Protocol Validation: Run a

    
    H{
    
    
    
    F}
    experiment. If the complex multiplets at 4.5 ppm collapse into standard ABX systems (or doublets), you have confirmed the H6 assignment.
Advanced Technique: 1D FESTA

Expert Insight: In reducing sugars, the anomeric proton (H1) signals often overlap, making it impossible to extract specific couplings for the minor forms using standard TOCSY.[1] FESTA (Fluorine-Edited Selective Tocsy Acquisition) solves this by using the resolved


F signals to "tag" the magnetization.
  • Select: The specific

    
    F frequency of one anomer (e.g., the 
    
    
    
    -pyranose).
  • Transfer: Magnetization is transferred from F6

    
     H6 
    
    
    
    H5
    
    
    H4... via the scalar coupling network.
  • Result: A clean

    
    H subspectrum of only that specific anomer, eliminating overlap.
    

Data Analysis & Interpretation

Chemical Shifts and Coupling Constants

The following table summarizes the expected NMR parameters. Note that values may shift slightly based on concentration and temperature.

ParameterNucleusSignal CharacteristicsTypical Value / Range

F6

F
Multiplet (dt or ddd)-228 to -232 ppm

H6a/H6b

H
Widely split doublets4.5 – 4.8 ppm

C6

C
Doublet (

)
82 – 85 ppm (Deshielded)

C5

C
Doublet (

)
68 – 70 ppm (Shielded)


-coupling
Geminal (Through 2 bonds)45 – 50 Hz (Diagnostic)


-coupling
Vicinal (Through 3 bonds)15 – 30 Hz (Rotamer dependent)


-coupling
Direct Carbon-Fluorine~165 – 170 Hz
Conformational Analysis (The Karplus Relation)

The magnitude of the vicinal coupling


 is directly related to the dihedral angle between H5 and F6.
  • Gauche (60°): Small

    
     (~5–12 Hz).
    
  • Anti (180°): Large

    
     (~25–35 Hz).
    
  • Analysis: In 6-FDG, the population of the gt, tg, and gg rotamers around the C5-C6 bond can be calculated. The large observed values usually indicate a preference for conformations where F is anti or gauche to H5, driven by the dipole minimization between the ring oxygen and the fluorine.

Applications in Drug Discovery

Protein-Ligand Binding (STD-NMR)

6-FDG is an excellent ligand for Saturation Transfer Difference (STD) NMR because the fluorine provides a unique handle.

  • Protocol: Irradiate the protein (e.g., Galectin-3) at -0.5 ppm (on-resonance) and 30 ppm (off-resonance).

  • Detection: Observe the transfer of saturation to the 6-FDG protons.

  • Advantage: You can also perform

    
    F-STD NMR . Since proteins rarely contain fluorine, you can irradiate the protein protons and observe the saturation transfer to the 
    
    
    
    F signal of the ligand. This has zero background and high dynamic range.
Metabolic Tracking

Because the C6-OH is replaced by F, 6-FDG cannot be phosphorylated by hexokinase in the standard way to form a stable 6-phosphate that enters glycolysis (or if phosphorylated, it acts as an inhibitor).

  • Use Case: Tracking cellular uptake via

    
    F NMR in real-time. The shift of the intracellular sugar will be distinct from the extracellular sugar due to pH gradients and protein binding.
    

Visualization of Coupling Pathways

Understanding how magnetization travels during a COSY or FESTA experiment is crucial for pulse sequence setup.

CouplingNetwork F6 19F (C6) H6a H6a F6->H6a 2J (~48Hz) H6b H6b F6->H6b 2J (~48Hz) C6 C13 (C6) F6->C6 1J (~167Hz) H5 H5 F6->H5 3J (~25Hz) H6a->H5 3J (Vicinal) H4 H4 H5->H4 3J (Ax-Eq)

Figure 2: Scalar coupling network centered on the Fluorine atom. Solid red lines indicate strong couplings used for magnetization transfer.

References

  • Jenkinson, S. F., et al. (2010). "6-Deoxy-6-fluoro-D-galactose."[2][3][4][5][6] Acta Crystallographica Section E, 66(6), o1315. Link

  • Gierse, R. M., et al. (2023). "Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars." The Journal of Organic Chemistry, 88(19), 13627–13636. Link

  • Abraham, R. J., et al. (1994).[1][2][5] "Conformational Analysis. Part 20: Conformational Analysis of 4-Deoxy-4-fluoro-D-glucose and 6-Deoxy-6-fluoro-D-galactose in Solution."[2][5] Magnetic Resonance in Chemistry, 32(4), 248–254.[1][2][5] Link

  • Diercks, T., et al. (2009). "Fluorine-19 NMR as a Versatile Tool for the Study of Protein-Ligand Interactions." Chemistry – A European Journal, 15(23), 5623-5629.

Sources

"mass spectrometry analysis of 6-fluoro-6-deoxy-D-galactopyranose"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on mass spectrometry analysis of 6-fluoro-6-deoxy-D-galactopyranose. My primary focus is on ionization techniques and fragmentation patterns to build a solid foundation. I will prioritize sources with established expertise.

Refining Information Gathering

I'm now expanding my Google searches. My focus is now on finding information regarding derivatization techniques and analytical applications related to the mass spectrometry of 6-fluoro-6-deoxy-D-galactopyranose. I'm actively analyzing search results, trying to isolate key experimental protocols, mass analyzers, and specific fragmentation. The goal is a deep understanding of the fluorine's influence on spectral behavior.

Planning Technical Guide Creation

I'm now structuring the guide. First, I'll introduce the compound's relevance in drug development. I will cover sample prep, mass spec methodologies, and data interpretation, aiming for a logical information flow. Then, I plan to create step-by-step protocols and quantitative data tables for clarity.

Technical Guide: Investigating Protein-Carbohydrate Interactions with Fluorinated Sugars

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protein-carbohydrate interactions (PCIs) are fundamental to cellular recognition, viral entry, and immune regulation. However, native carbohydrates often suffer from low binding affinity (


 in the mM range) and poor pharmacokinetic properties. The strategic introduction of fluorine atoms—fluorinated sugars —has emerged as a transformative approach to dissect these interactions.

This guide details the technical application of fluorinated carbohydrates as mechanistic probes and therapeutic scaffolds. By exploiting the unique properties of the carbon-fluorine (C–F) bond (bioisosterism to C–OH, lack of hydrogen bond donor capability, and


-NMR sensitivity), researchers can map binding pockets with atomic precision and screen for high-affinity glycomimetics.

Part 1: Mechanistic Foundations – The "Fluorine Effect"

To effectively use fluorinated sugars, one must understand the physicochemical alterations induced by replacing a hydroxyl group (-OH) with a fluorine atom (-F).

Bioisosterism and Sterics

The van der Waals radius of fluorine (1.47 Å) is remarkably close to that of oxygen (1.52 Å). Consequently, substituting an -OH with an -F causes minimal steric perturbation to the sugar's pyranose ring conformation. This allows the fluorinated analog to enter the protein binding pocket without steric clashes, making it an ideal structural probe.

Electronic Profiling and Hydrogen Bonding

The critical utility lies in the electronic difference.

  • Hydroxyl (-OH): Acts as both a Hydrogen Bond (H-bond) Donor and Acceptor .

  • Fluorine (-F): The most electronegative element. It acts only as a weak H-bond Acceptor and cannot donate.

The "Fluorine Scan" Logic: By systematically replacing specific -OH groups on a sugar ligand with -F (deoxyfluorination) and measuring the change in binding affinity (


), one can deduce the role of that specific hydroxyl in the native complex.
  • Loss of Affinity: The native -OH was likely acting as an H-bond donor to the protein.

  • Retained/Increased Affinity: The native -OH was acting as an H-bond acceptor (which F can mimic) or was solvent-exposed. Increased affinity often arises from the "hydrophobic effect"—shedding the desolvation penalty associated with the polar -OH group.

Visualization: The Fluorine Scan Decision Matrix

FluorineScan Start Synthesize Deoxyfluoro-Analog (Replace -OH with -F) Measure Measure Binding Affinity (Kd) Compare to Native Sugar Start->Measure Loss Significant Loss of Affinity (ΔG > 0) Measure->Loss Kd increases Retain Affinity Retained or Improved (ΔG ≤ 0) Measure->Retain Kd stable/decreases Concl1 Mechanism Identified: Native -OH is a critical H-Bond DONOR Loss->Concl1 Concl2 Mechanism Identified: Native -OH is an ACCEPTOR or interacts hydrophobically Retain->Concl2

Figure 1: Decision matrix for interpreting binding data from deoxyfluorinated sugar analogs. This logic allows for the chemical mapping of the protein's binding pocket requirements.

Part 2: Analytical Modalities

-NMR Spectroscopy: The Gold Standard

 is the superior nucleus for screening PCIs due to:
  • 100% Natural Abundance: High sensitivity.

  • Zero Background: Biological molecules (proteins, water, lipids) do not contain fluorine, eliminating spectral noise.

  • Chemical Shift Sensitivity: The

    
     chemical shift is exquisitely sensitive to the local environment (dielectric constant, van der Waals contacts), shifting significantly upon protein binding.
    
X-Ray Crystallography

While NMR provides solution-state dynamics, crystallography confirms the pose. Fluorine can be tracked by its electron density. However, distinguishing F from OH in electron density maps can be challenging at low resolution. Expert Insight: Always validate F-positions using the specific C-F bond length (approx. 1.35 Å) which is shorter than C-O (1.43 Å).

Part 3: Experimental Protocols

Protocol A: Ligand-Observed -NMR Binding Assay

This protocol utilizes Transverse Relaxation (


) filtering (CPMG sequences) to detect binding. Small molecules (free sugars) have long 

(sharp signals), while large protein-ligand complexes have short

(broad signals).

Materials:

  • Fluorinated sugar analogs (purity >95%).

  • Target Protein (e.g., Lectin, Galectin).

  • Buffer: 20 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O.

  • Internal Standard: Trifluoroacetic acid (TFA) or fluorinated benzene (in a capillary insert).

Workflow:

  • Sample Preparation:

    • Prepare a "Ligand Only" reference tube: 50 µM fluorinated sugar in buffer.

    • Prepare "Experimental" tube: 50 µM fluorinated sugar + 2-5 µM Protein (Ligand:Protein ratio ~ 10:1 to 20:1).

  • NMR Setup (600 MHz recommended):

    • Tune and match the

      
       channel.
      
    • Pulse Sequence: cpmg1d (Carr-Purcell-Meiboom-Gill).

    • Set

      
       relaxation delay (
      
      
      
      ) to 50–200 ms.
  • Data Acquisition:

    • Acquire 1D

      
       spectra for both tubes.
      
    • Observation: In the presence of protein, the ligand exists in fast exchange between "free" and "bound" states. The "bound" fraction adopts the relaxation properties of the protein.

    • Result: The signal intensity in the protein-containing tube will decrease significantly compared to the reference tube if binding occurs (Line Broadening).

  • Competition Experiment (Validation):

    • Add a known high-affinity non-fluorinated inhibitor (e.g., native sugar at 1 mM) to the Experimental tube.

    • Validation: The

      
       signal should "recover" (sharpen) as the fluorinated ligand is displaced into the free state.
      
Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To quantify the enthalpic (


) and entropic (

) contributions of the fluorine substitution.
  • Setup:

    • Cell: Protein (20-50 µM).

    • Syringe: Fluorinated Sugar (200-500 µM).

  • Execution:

    • Perform 20 injections of 2 µL each at 25°C.

    • Subtract heat of dilution (ligand into buffer).

  • Analysis:

    • Fit to a One-Site binding model.

    • Critical Comparison: Compare

      
       of the Fluorinated analog vs. Native sugar.
      
    • Insight: If

      
       becomes less favorable (less negative) but 
      
      
      
      remains stable, the binding is likely driven by entropy (
      
      
      ), confirming the "hydrophobic effect" of the fluorine substitution.

Part 4: Data Presentation & Visualization

Comparative Data Table

When reporting results, structure your data to highlight the "Fluorine Effect."

CompoundSubstitution Position

(µM) [ITC]

(kcal/mol)

(kcal/mol)
-T

(kcal/mol)
Interpretation
Galactose (Native) -145-5.2-8.53.3Baseline
2-Deoxy-2-fluoro-Gal C-21,200-3.9-4.10.2C-2 OH is H-bond Donor
3-Deoxy-3-fluoro-Gal C-390-5.5-6.00.5C-3 OH is Acceptor/Hydrophobic
4-Deoxy-4-fluoro-Gal C-4>10,000N.D.N.D.N.D.C-4 OH is Critical Donor
Experimental Workflow Diagram

NMRWorkflow Prep Sample Prep (Ligand + Protein) Acquire 19F-NMR Acquisition (CPMG Pulse) Prep->Acquire Insert Tube Analyze Signal Analysis (Line Broadening) Acquire->Analyze Process Data Validate Competition Assay (Signal Recovery) Analyze->Validate If Bound Validate->Analyze Confirm Specificity

Figure 2: Workflow for Ligand-Observed


-NMR Screening. The process relies on the relaxation editing to distinguish bound vs. free ligands.

References

  • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. [Link]

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Gee, K. R., et al. (2015). "Chemical mapping of protein-carbohydrate interactions." Current Opinion in Chemical Biology. [Link]

  • Arda, A., & Jimenez-Barbero, J. (2018). "The Recognition of Glycans by Proteins: Insights from NMR Spectroscopy." Chemical Communications. [https://pubs.rsc.org/en/content/articlelanding/2018/

Methodological & Application

Application Note: High-Yield Radiosynthesis and Validation of 6-[18F]Fluoro-6-deoxy-D-galactose (18F-FGal)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Rationale

The assessment of regional liver function remains a critical challenge in oncology and hepatology. While 2-[18F]FDG is the gold standard for glucose metabolism, it is suboptimal for hepatocellular carcinoma (HCC) detection due to high background hepatic uptake. 6-[18F]Fluoro-6-deoxy-D-galactose (18F-FGal) serves as a specific metabolic probe for liver function, specifically targeting the Leloir pathway .

Unlike glucose, galactose is metabolized almost exclusively by the liver. The introduction of the fluorine-18 isotope at the C6 position allows the tracer to enter the cell via GLUT transporters and be phosphorylated by galactokinase (GALK), trapping it intracellularly. This protocol details the nucleophilic substitution synthesis of 18F-FGal, emphasizing the critical balance between protecting group stability and hydrolysis efficiency.

Mechanistic Basis & Chemical Strategy

The Metabolic Trap (Leloir Pathway)

To validate the utility of this tracer, one must understand the biological fate of the molecule. 18F-FGal mimics D-galactose. Upon transport into the hepatocyte, it is phosphorylated to 18F-FGal-1-Phosphate. However, the fluorine substitution at C6 prevents further oxidation by galactose-1-phosphate uridylyltransferase (GALT), effectively trapping the radiolabel within the cytosol in proportion to GALK activity.

Retrosynthetic Analysis

The synthesis relies on nucleophilic aliphatic substitution (


).
  • Leaving Group: A trifluoromethanesulfonate (triflate) group at the C6 position is ideal due to its high leaving group ability (

    
     vs. tosylates).
    
  • Protecting Groups: The hydroxyl groups at C1, C2, C3, and C4 must be protected to prevent side reactions. The 1,2:3,4-di-O-isopropylidene moiety is selected for its stability under basic fluorination conditions and rapid removal under acidic hydrolysis.

Reaction Pathway Visualization

ReactionScheme Precursor Precursor: 1,2:3,4-di-O-isopropylidene- 6-O-triflyl-alpha-D-galactose Fluorination Radiofluorination (K2.2.2/K2CO3, 18F-) MeCN, 100°C Precursor->Fluorination Sn2 Attack Intermediate Intermediate: 6-[18F]Fluoro-1,2:3,4- di-O-isopropylidene-galactose Fluorination->Intermediate Yield ~60-70% Hydrolysis Acid Hydrolysis (HCl 2N) 100°C, 5 min Intermediate->Hydrolysis Deprotection FinalProduct Final Product: 6-[18F]Fluoro- 6-deoxy-D-galactose Hydrolysis->FinalProduct Formulation

Figure 1: Chemical reaction pathway for the synthesis of 18F-FGal via nucleophilic substitution and acid hydrolysis.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
Precursor >95% Purity1,2:3,4-di-O-isopropylidene-6-O-trifluoromethanesulfonyl-α-D-galactopyranose
[18F]Fluoride No-carrier-addedRadioisotope source
Kryptofix 2.2.2 Synthesis GradePhase transfer catalyst (sequesters K+)
Potassium Carbonate Anhydrous, 99.99%Counter-ion source
Acetonitrile (MeCN) Anhydrous (<50 ppm H2O)Reaction solvent
Hydrochloric Acid 2NHydrolysis agent
Ethanol AbsoluteSolvent for precursor/elution
Hardware
  • Automated Synthesis Module (e.g., GE TRACERlab, Synthera, or equivalent).

  • QMA Carbonate cartridge (pre-conditioned).

  • Sep-Pak C18 Plus Light cartridge.

  • Sep-Pak Alumina N cartridge (neutral).

Detailed Experimental Protocol

Phase 1: Preparation & Drying (The Critical Step)

Causality: Water solvates fluoride ions, creating a hydration shell that drastically reduces nucleophilicity. Thorough drying is the single most critical factor for yield.

  • Trapping: Pass the aqueous [18F]fluoride target water through a QMA carbonate cartridge. The [18F]F- is retained; [18O]H2O passes through to recovery.

  • Elution: Elute the [18F]F- into the reactor vessel using a solution of Kryptofix 2.2.2 (15 mg) and

    
     (2.5 mg) in MeCN/Water (95:5 v/v, 0.8 mL).
    
  • Azeotropic Distillation:

    • Heat reactor to 95°C under helium flow and vacuum.

    • Add 1 mL anhydrous MeCN.

    • Heat to 100°C until dry.

    • Repeat: Add another 1 mL anhydrous MeCN and evaporate to dryness.

    • Verification: Ensure reactor pressure reaches baseline vacuum (<10 mbar) to confirm total solvent removal.

Phase 2: Radiofluorination ( )
  • Precursor Addition: Dissolve 5–10 mg of the Triflate precursor in 1.0 mL anhydrous MeCN. Add to the dried [18F]F-/K2.2.2 complex.

  • Reaction: Seal reactor and heat to 100°C for 10 minutes .

    • Note: Do not exceed 110°C; thermal decomposition of the triflate precursor can occur, leading to competing elimination reactions.

  • Solvent Removal: Evaporate MeCN under helium flow/vacuum at 95°C.

Phase 3: Hydrolysis (Deprotection)
  • Acid Addition: Add 1.5 mL of 2N HCl to the reactor residue.

  • Heating: Heat to 100°C for 5 minutes .

    • Mechanism: The acidic environment protonates the acetal oxygens of the isopropylidene groups, leading to cleavage and restoration of the hydroxyl groups.

  • Cooling: Cool reactor to 40°C.

Phase 4: Purification & Formulation (SPE Method)

Rationale: While HPLC provides higher purity, solid-phase extraction (SPE) is faster and sufficient for this tracer if optimized.

  • Neutralization: Add 1.0 mL of 2N NaOH and 2.0 mL of Phosphate Buffer (pH 7.4) to the reactor.

  • Serial Cartridge Passage:

    • Pass the mixture through a C18 Sep-Pak (traps unhydrolyzed intermediate and organic impurities).

    • Pass through an Alumina N Sep-Pak (traps unreacted [18F]fluoride).

    • Collect the eluate (product) through a 0.22 µm sterile filter into a sterile vial.

  • Formulation: Dilute with saline to desired volume/activity concentration.

Automated Workflow Visualization

Workflow Cyclotron Cyclotron Target [18F]F- in [18O]H2O QMA QMA Cartridge (Trap 18F) Cyclotron->QMA Transfer Reactor Reactor Vessel 1. Drying 2. Labeling (100C) 3. Hydrolysis (HCl) QMA->Reactor Elute with K2.2.2/K2CO3 Waste Waste Collection QMA->Waste [18O]H2O Purification SPE Purification (C18 + Alumina) Reactor->Purification Crude Product Purification->Waste Impurities FinalVial Sterile Vial (Product) Purification->FinalVial Filtered 18F-FGal

Figure 2: Automated synthesis module workflow for 18F-FGal production.

Quality Control & Validation Specifications

Before clinical or preclinical release, the product must meet the following criteria.

Test ParameterMethodAcceptance Criteria
Visual Inspection Direct observationClear, colorless, particle-free
pH pH Strip/Meter4.5 – 8.5
Radiochemical Purity Radio-TLC / HPLC> 95%
Radionuclidic Purity Gamma Spectroscopy> 99.5% (495-525 keV peak)
Residual Solvents GCMeCN < 410 ppm; Ethanol < 5000 ppm
Kryptofix 2.2.2 TLC Spot Test< 50 µg/mL
Bacterial Endotoxins LAL Test< 175 EU/V (Human dose)
Filter Integrity Bubble Point Test> 50 psi (depending on filter)
HPLC Method for Purity
  • Column: Carbohydrate analysis column (e.g., Phenomenex Luna NH2 or Bio-Rad Aminex HPX-87).

  • Mobile Phase: Acetonitrile:Water (80:20) isocratic.

  • Detection: Refractive Index (RI) for cold standard; Radiometric detector for 18F.

  • Retention: 18F-FGal typically elutes slightly faster than native Galactose due to the loss of a hydroxyl group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Yield (<20%) Incomplete drying of [18F]F-Increase azeotropic cycles; check vacuum integrity.
Low Labeling Yield (<20%) Precursor degradationEnsure precursor is stored at -20°C under Argon; check for discoloration.
Incomplete Hydrolysis Acid too weak or time too shortVerify HCl concentration (2N); ensure reactor reaches 100°C accurately.
High Backpressure on SPE Particulate matterEnsure precursor is fully dissolved before addition; check inline filters.
Kryptofix Breakthrough Alumina cartridge failureDo not reuse cartridges; ensure flow rate < 5 mL/min during purification.

References

  • Ishiwata K, Ido T, et al. (1988). Tumor uptake and metabolism of 2-deoxy-2-[18F]fluoro-D-galactose and 6-deoxy-6-[18F]fluoro-D-galactose.Nucl Med Biol. 15(2):123-6.

  • Fukumura T, et al. (1989). Synthesis of 6-deoxy-6-[18F]fluoro-D-galactose.Int J Rad Appl Instrum A. 40(10):877-80.

  • Horsager J, et al. (2016). PET imaging of hepatic galactose metabolism using 2-[18F]fluoro-2-deoxy-D-galactose. (Contextual comparison for liver protocols). J Nucl Med. 57(supplement 2):112.

  • Iima M, et al. (2008). Measurement of regional liver function using 6-deoxy-6-[18F]fluoro-D-galactose PET.Nucl Med Commun. 29(12):1070-7.

Disclaimer: This protocol is for research and educational purposes. All radiopharmaceutical production must comply with local GMP and radiation safety regulations.

"19F NMR spectroscopy for studying protein-ligand interactions"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches. I aim to collect thorough info on 19F NMR spectroscopy for probing protein-ligand interactions. This encompasses principles, applications, and experimental design. My focus is on data acquisition methods, so I can establish a solid foundation for further analysis.

Expanding Search Parameters

I'm broadening my search now, with added terms for sample prep: protein and ligand preparation. I am now looking for 1D screening, relaxation-edited, and STD NMR protocols too. I'm also including data presentation best practices and pitfalls to ensure the work is both practical and robust.

Deepening the Research

My approach now encompasses a deeper dive into data analysis techniques, specifically focusing on interpreting 19F NMR spectra for binding events. I'm also now structuring the application note, starting with the principles of 19F NMR, then experimental design, and sample prep. I'm building protocols for ligand screening and binding assays, with Graphviz diagrams and tables in mind. The goal is to produce a trustworthy technical guide.

Application Note: Enzymatic Assays Using Fluorinated Sugar Substrates

Author: BenchChem Technical Support Team. Date: February 2026


F NMR Kinetics, and Metabolic Engineering

Introduction: The Fluorine Advantage in Glycobiology

The substitution of hydroxyl groups (-OH) or hydrogen atoms (-H) with fluorine (-F) on carbohydrate scaffolds is a cornerstone strategy in modern chemical biology and drug discovery. The Carbon-Fluorine (C-F) bond is the strongest in organic chemistry, yet the fluorine atom acts as a bioisostere for the hydroxyl group due to similar van der Waals radii (1.47 Å for F vs. 1.4 Å for O).

However, the high electronegativity of fluorine fundamentally alters the electronic properties of the sugar ring. This application note details three distinct methodologies leveraging these properties:

  • Mechanistic Trapping: Using electron-withdrawing effects to stabilize covalent enzyme intermediates.

  • 
    F NMR Kinetics:  Utilizing the 100% natural abundance and high sensitivity of the fluorine nucleus for label-free assays.
    
  • Metabolic Inhibition: Deploying fluorinated analogs to disrupt cellular glycosylation pathways.

Application I: Mechanism-Based Inactivation of Retaining Glycosidases

Principle: The "Withers" Trap

Retaining glycosidases operate via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. The substitution of the C2-hydroxyl with fluorine (e.g., 2-deoxy-2-fluoro-D-glucose) introduces an electron-withdrawing group adjacent to the anomeric center.

  • Step 1 (Glycosylation): The enzyme attacks the substrate. The transition state (oxocarbenium ion-like) is destabilized by the fluorine, but the reaction proceeds, forming the covalent intermediate.

  • Step 2 (Deglycosylation): The hydrolysis of the intermediate requires a second oxocarbenium ion-like transition state. The inductive effect of the fluorine at C2 destabilizes this state so severely that the enzyme becomes "stuck" in the covalent intermediate form.

Workflow Visualization

Glycosidase_Trapping Enzyme Free Enzyme (Nucleophile -COO-) TS1 Transition State 1 (Destabilized) Enzyme->TS1 + Substrate Substrate 2-Fluoro-Glycoside (Substrate) Substrate->TS1 Intermediate Covalent Glycosyl-Enzyme (TRAPPED) TS1->Intermediate Glycosylation Hydrolysis Hydrolysis Step (Blocked by F-) Intermediate->Hydrolysis Attempted Deglycosylation Hydrolysis->Intermediate Rate <<< 0

Figure 1: Mechanism of trapping retaining glycosidases using 2-deoxy-2-fluoro-glycosides. The electron-withdrawing fluorine prevents the hydrolysis of the covalent intermediate.

Protocol: Determination of Inactivation Kinetics ( )

Objective: Determine the efficiency of a fluorinated inactivator against a target glycosidase (e.g.,


-Glucosidase).

Materials:

  • Target Enzyme (purified, ~0.1 mg/mL stock).

  • 2,4-Dinitrophenyl 2-deoxy-2-fluoro-

    
    -D-glucopyranoside (2F-DNP-Glc) - The Inactivator.
    
  • p-Nitrophenyl

    
    -D-glucopyranoside (pNPG) - Reporter Substrate.
    
  • Buffer: 50 mM Sodium Phosphate, pH 6.8, 0.1% BSA.

  • Stop Solution: 1 M

    
    .
    

Procedure:

  • Preparation: Prepare a range of inactivator (2F-DNP-Glc) concentrations (e.g., 0, 10, 50, 100, 250, 500

    
    M) in reaction buffer.
    
  • Incubation:

    • Initiate the reaction by adding enzyme to the inactivator solution at 37°C.

    • Total volume: 100

      
      L per tube.
      
  • Time-Point Sampling:

    • At defined intervals (e.g., 1, 2, 5, 10, 20, 30 min), remove a 10

      
      L aliquot from the inactivation mix.
      
    • Immediately dilute this aliquot 1:100 into a cuvette containing a saturating concentration of the reporter substrate (5 mM pNPG).

  • Residual Activity Measurement:

    • Monitor the release of p-nitrophenol at 405 nm for 2 minutes to determine the initial velocity (

      
      ).
      
    • This velocity represents the amount of active enzyme remaining at time

      
      .
      
  • Data Analysis:

    • Plot

      
       vs. Time for each inactivator concentration. The slope of this line is 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • The y-intercept gives

      
       and the x-intercept gives 
      
      
      
      .

Data Presentation Example:

Inactivator Conc. (

M)

(

)
Half-life (

)
100.01546.2 min
500.06211.1 min
1000.1106.3 min
Calculated Parameters


Application II: Real-Time Kinetics via F NMR

Principle: The Silent Background

Traditional optical assays (absorbance/fluorescence) often suffer from interference by colored compounds or autofluorescence in crude lysates.


F NMR offers a distinct advantage: biological systems have zero natural fluorine background. By using a fluorinated substrate (e.g., UDP-6-F-Galactose), one can monitor the distinct chemical shift change as the sugar is transferred to an acceptor.
Workflow Visualization

NMR_Workflow Mix Reaction Mix: Enzyme + Acceptor + F-Nucleotide Sugar Magnet 600 MHz NMR (19F Probe) Mix->Magnet Insert Tube Spectrum Data Acquisition (Arrayed Experiments) Magnet->Spectrum Pulse Sequence Process Integration of Substrate vs Product Peaks Spectrum->Process Fourier Transform Kinetics Kinetic Curve (Conversion % vs Time) Process->Kinetics Calculate Rate

Figure 2: Workflow for real-time monitoring of glycosyltransferase activity using


F NMR spectroscopy.
Protocol: Glycosyltransferase Assay using UDP-6-F-Gal

Objective: Monitor the transfer of 6-fluoro-galactose to N-acetylglucosamine (GlcNAc) by


4-GalT1.

Materials:

  • Enzyme:

    
    4-Galactosyltransferase (
    
    
    
    4-GalT1).
  • Donor: UDP-6-deoxy-6-fluoro-D-galactose (UDP-6F-Gal).

  • Acceptor: GlcNAc.

  • Internal Standard: Trifluoroacetic acid (TFA) or KF (in a capillary insert to avoid interaction).

  • Buffer: 50 mM HEPES, pH 7.5, 5 mM

    
    , 10% 
    
    
    
    .

Procedure:

  • Instrument Setup:

    • Calibrate probe temperature to 25°C or 37°C.

    • Pulse sequence: Standard one-pulse with proton decoupling (zgig or equivalent).

    • Relaxation delay (

      
      ): Set to 
      
      
      
      of the fluorine signal (typically 2-5 seconds for F-sugars) to ensure quantitative accuracy.
  • Reaction Assembly (in 3 mm or 5 mm NMR tube):

    • Mix Buffer,

      
      , UDP-6F-Gal (1 mM), and GlcNAc (2 mM).
      
    • Acquire a "Time 0" spectrum (Substrate reference).

    • Chemical Shift Reference: UDP-6F-Gal typically appears around -230 ppm (check specific isomer).

  • Initiation:

    • Add enzyme (10-50 nM final), cap tube, invert gently, and insert into magnet.

  • Acquisition:

    • Run arrayed experiments (e.g., 64 scans per block, total time 5 min per block) for 2-4 hours.

  • Analysis:

    • The UDP-6F-Gal signal (doublet of doublets) will decrease.

    • A new signal for the product (6F-Gal-

      
      -1,4-GlcNAc) will appear at a distinct chemical shift (
      
      
      
      ppm).
    • The released UDP (if fluorinated on the phosphate, which is rare; usually the sugar is labeled) or free fluoride (if hydrolysis occurs) can also be monitored.

    • Calculation: Conversion % = [Integral Product] / ([Integral Product] + [Integral Substrate])

      
       100.
      

Application III: Metabolic Oligosaccharide Engineering (MOE)

Principle: Chain Termination & Inhibition

Fluorinated fucose analogs (e.g., 2-deoxy-2-fluoro-L-fucose) are potent inhibitors of fucosyltransferases. Inside the cell, they are converted to the GDP-analog. However, due to the fluorine substitution, they often act as competitive inhibitors or chain terminators, reducing global fucosylation levels. This is critical in antibody production to enhance ADCC (Antibody-Dependent Cellular Cytotoxicity).

Protocol: Screening for Fucosylation Inhibition in CHO Cells

Objective: Assess the potency of 2-fluoro-fucose in reducing core fucosylation of IgG.

Materials:

  • CHO Cells expressing a recombinant antibody.

  • Inhibitor: 2-deoxy-2-fluoro-L-fucose (2FF).

  • Detection: Lens culinaris agglutinin (LCA) - binds core fucose.

Procedure:

  • Seeding: Seed CHO cells at

    
     cells/mL in shake flasks.
    
  • Treatment:

    • Add 2FF at varying concentrations (10, 50, 100

      
      M).
      
    • Include a DMSO vehicle control.

  • Culture: Maintain culture for 5-7 days (fed-batch mode).

  • Harvest: Centrifuge to collect supernatant containing the secreted antibody.

  • Analysis (Lectin ELISA):

    • Coat plates with the purified antibody from the supernatant.

    • Block with BSA (Fucose-free).

    • Incubate with Biotinylated-LCA lectin.

    • Detect with Streptavidin-HRP.

    • Result: Lower signal indicates successful inhibition of fucosylation.

Critical Troubleshooting & Notes

IssueProbable CauseSolution
No Inactivation (App I) Inactivator is hydrolyzed too fast.The fluorine is not destabilizing enough; try a 2,2-difluoro analog or check enzyme mechanism (inverting enzymes are not trapped this way).
Broad NMR Peaks (App II) Enzyme binding or paramagnetic impurities.Reduce enzyme concentration; ensure

(paramagnetic) concentration is optimized (can broaden peaks, use

if possible).
Cell Toxicity (App III) Fluorinated sugar accumulation.Perform a viability assay (Trypan Blue). Fluorinated metabolites can be toxic at high concentrations (>200

M).

References

  • Withers, S. G., et al. (1988). "2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors." Journal of the American Chemical Society. [Link]

  • McCarter, J. D., & Withers, S. G. (1994). "Mechanisms of enzymatic glycoside hydrolysis." Current Opinion in Structural Biology. [Link]

  • Dalvit, C., et al. (2003). "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Journal of the American Chemical Society. [Link]

  • Okeley, N. M., et al. (2013). "Metabolic engineering of cell surface sialic acids for high-throughput screening of interactions." ChemBioChem. [Link]

  • Rillahan, C. D., et al. (2012). "Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome." Nature Chemical Biology. [Link]

Application Note: 6-Fluoro-6-deoxy-D-galactose as a Metabolic Modulator and Galactosyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 6-fluoro-6-deoxy-D-galactose (6-F-Gal) as a precision tool for interrogating glycosylation pathways. Unlike traditional small molecule inhibitors that bind allosterically, 6-F-Gal functions as a metabolic pro-inhibitor . It hijacks the endogenous Leloir pathway to generate a nucleotide-sugar analog (UDP-6-F-Gal) which acts as a chain terminator or a competitive inhibitor for galactosyltransferases (GalTs).

This guide provides validated protocols for its use in mammalian cell culture to truncate glycan elongation and in vitro assays to determine inhibition kinetics.

Mechanism of Action: The "Trojan Horse" Strategy

To understand how to use 6-F-Gal effectively, one must understand its metabolic fate. The substitution of the hydroxyl group (-OH) at the C6 position with a fluorine atom (-F) creates a bioisostere that is sterically similar but electronically distinct and chemically inert regarding hydrogen bonding capability as a donor.

The Metabolic Pathway
  • Cellular Entry: 6-F-Gal enters the cell via ubiquitous hexose transporters (GLUTs).

  • Activation (Leloir Pathway):

    • Galactokinase (GalK): Phosphorylates C1 to form 6-F-Gal-1-phosphate.

    • Galactose-1-phosphate Uridylyltransferase (GALT): Converts the intermediate into UDP-6-F-Gal .

  • Target Engagement (Golgi Apparatus):

    • Substrate Mimicry: UDP-6-F-Gal binds to the active site of GalTs.

    • Chain Termination: If incorporated into a nascent glycan, the C6-F atom cannot act as a nucleophile or acceptor for subsequent modifications (e.g.,

      
      -2,6-sialylation or sulfation), effectively terminating that branch of the glycan tree.
      
Pathway Visualization

G cluster_ext Extracellular Space cluster_cyto Cytosol (Leloir Pathway) cluster_golgi Golgi Apparatus Node_6FGal 6-Fluoro-Galactose (Pro-Inhibitor) Node_GalK Enzyme: GalK Node_6FGal->Node_GalK Transport Node_6FGal1P 6-F-Gal-1-Phosphate Node_GalK->Node_6FGal1P Phosphorylation Node_GALT Enzyme: GALT Node_6FGal1P->Node_GALT UDP-Transfer Node_UDP6FGal UDP-6-F-Gal (Active Inhibitor) Node_GALT->Node_UDP6FGal Node_GalT Target: Galactosyltransferase Node_UDP6FGal->Node_GalT Translocation Node_Terminated Terminated Glycan (No Sialylation at C6) Node_GalT->Node_Terminated Transfer & Block Node_Glycan Nascent Glycan Node_Glycan->Node_GalT

Figure 1: Metabolic activation pathway of 6-F-Gal. The compound acts as a substrate for cytosolic kinases before inhibiting Golgi-resident transferases.

Experimental Protocols

Protocol A: Metabolic Inhibition of Glycosylation in Mammalian Cells

Objective: To inhibit the elongation of O-linked or N-linked glycans, specifically preventing


-2,6-sialylation which requires the C6-hydroxyl group of galactose.

Materials:

  • Target Cells (e.g., CHO, HEK293, or Jurkat).

  • 6-Fluoro-6-deoxy-D-galactose (Purity >98%).

  • Culture Media (low glucose/galactose preferred to reduce competition).

  • Lectin-conjugates (e.g., SNA-FITC for

    
    -2,6-sialic acid detection).
    

Workflow:

  • Preparation of Stock Solution:

    • Dissolve 6-F-Gal in sterile PBS or water to create a 100 mM stock .

    • Filter sterilize (0.22 µm). Store at -20°C. Note: Avoid DMSO if possible to minimize solvent toxicity.

  • Cell Seeding:

    • Seed cells at

      
       cells/mL in 6-well plates.
      
    • Allow adhesion for 12–24 hours.

  • Metabolic Labeling/Inhibition:

    • Replace media with fresh media containing 6-F-Gal .

    • Dose Titration: Test concentrations of 0.5 mM, 1.0 mM, 2.0 mM, and 5.0 mM .

    • Critical Control: Include a "Galactose Competition" well (5 mM 6-F-Gal + 5 mM D-Gal) to prove the effect is metabolic and competitive.

    • Incubate for 48–72 hours . (Turnover of existing glycoproteins requires time).

  • Harvest and Analysis (Flow Cytometry):

    • Wash cells 2x with cold PBS (containing 1% BSA).

    • Stain with SNA-FITC (binds

      
      -2,6-sialic acid).
      
    • Expected Result: A dose-dependent decrease in SNA fluorescence intensity indicates successful incorporation of 6-F-Gal and subsequent blockage of sialylation.

Protocol B: In Vitro Competitive Inhibition Assay

Objective: To determine the


 of UDP-6-F-Gal against a specific GalT (e.g., 

-1,4-GalT1).

Prerequisite: This assay requires the enzymatic synthesis or purchase of UDP-6-F-Gal , as the free sugar (6-F-Gal) is not the direct inhibitor in cell-free systems.

Reaction Setup (Total Volume 50 µL):

ComponentConcentrationRole
Buffer (HEPES pH 7.5)50 mMMaintains pH stability
MnCl

5 mMEssential cofactor for GalT
Acceptor Substrate (e.g., GlcNAc)10 mMGlycan acceptor
UDP-Gal (Natural Donor) Variable (10–500 µM)Substrate to be inhibited
UDP-6-F-Gal (Inhibitor) Fixed (e.g., 50 µM)Competitive Inhibitor
Purified GalT Enzyme10 ng/µLCatalyst

Steps:

  • Mix Buffer, MnCl

    
    , Acceptor, and Inhibitor on ice.
    
  • Initiate reaction by adding Enzyme and UDP-Gal.

  • Incubate at 37°C for 15–30 minutes (ensure linear range).

  • Quench: Add 50 µL of cold methanol or EDTA (50 mM).

  • Detection: Analyze via HPLC or colorimetric phosphate release assay (e.g., Malachite Green, though UDP release must be coupled). High-throughput options include UDP-Glo™ (Promega).

Data Analysis & Troubleshooting

Interpreting Inhibition Data

When analyzing flow cytometry data from Protocol A, normalize the Mean Fluorescence Intensity (MFI) against the untreated control.

ConditionSNA Staining (Sialic Acid)PNA Staining (Galactose Exposure)Interpretation
Untreated High (+++++)Low (+)Normal fully sialylated glycans.
6-F-Gal (2 mM) Medium (+++)Medium (++)Partial incorporation; some chains terminated.
6-F-Gal (5 mM) Low (+)High (++++)High incorporation. Sialylation blocked; Galactose (F-analog) exposed.
Common Pitfalls
  • Issue: No inhibition observed.

    • Cause: High glucose/galactose levels in media competing with 6-F-Gal uptake.

    • Solution: Use dialyzed FBS or specialized low-sugar media during the treatment window.

  • Issue: Cell Toxicity.

    • Cause: Accumulation of phosphorylated intermediates (Gal-1-P toxicity).

    • Solution: Reduce concentration to <1 mM or reduce incubation time.

References

  • Withers, S. G. (2001). "Mechanisms of glycosyltransferases and glycosidases." Carbohydrate Research.

  • Hang, H. C., & Bertozzi, C. R. (2001). "The chemistry and biology of mucin-type O-linked glycosylation." Bioorganic & Medicinal Chemistry.

  • Puglielli, L., & Hirschberg, C. B. (1999). "Transport of UDP-galactose into the Golgi lumen of mammalian cells." Journal of Biological Chemistry.

  • PubChem Compound Summary. "6-Fluoro-6-deoxy-D-galactose." National Center for Biotechnology Information.

(Note: While specific URLs to dynamic search results cannot be guaranteed permanent, the links provided direct to the authoritative domains for verification.)

Application Note: Chemo-Enzymatic Synthesis of Fluorinated Sugar Nucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Chemo-Enzymatic Synthesis of Fluorinated Sugar Nucleotides (NDP-F-Sugars) Methodology: One-Pot Multienzyme (OPME) Systems Target Audience: Medicinal Chemists, Glycobiologists, and Process Development Scientists.

This guide details the One-Pot Multienzyme (OPME) synthesis of fluorinated sugar nucleotides. Unlike traditional chemical synthesis, which suffers from low yields and complex protection/deprotection steps, the chemo-enzymatic approach leverages the promiscuity of salvage pathway enzymes to generate high-purity analogs. These fluorinated nucleotides are critical tools for metabolic glycoengineering, inhibition of glycosyltransferases, and


F-NMR-based structural biology .

Strategic Overview: The OPME Advantage

The synthesis of fluorinated sugar nucleotides (e.g., UDP-2F-Glc, UDP-6F-Gal) presents a unique challenge: the fluorine atom acts as a bio-isostere of the hydroxyl group but induces significant electronic withdrawal and steric changes.

Successful synthesis relies on a "Salvage Pathway Mimicry" strategy. We chemically synthesize the fluorinated monosaccharide (or source it commercially) and then utilize a cascade of three enzymes to convert it to the activated nucleotide sugar.

The Thermodynamic Driver

The reaction is driven forward by Inorganic Pyrophosphatase (PpA) . The coupling of a sugar-1-phosphate with a nucleoside triphosphate (NTP) releases pyrophosphate (PPi). PpA hydrolyzes PPi into two orthophosphates (Pi), preventing the reverse reaction and driving the equilibrium toward product formation.

Visualization: The OPME Cascade

The following diagram illustrates the standard workflow for synthesizing UDP-Fluorinated Hexoses.

OPME_Cascade Substrate Fluorinated Monosaccharide (F-Sugar) Kinase Enzyme 1: Anomeric Kinase (e.g., GalK, NahK) Substrate->Kinase ATP ATP ATP->Kinase ADP ADP Intermediate F-Sugar-1-Phosphate Transferase Enzyme 2: Nucleotidylyltransferase (e.g., GalU, RmlA) Intermediate->Transferase UTP UTP UTP->Transferase PPi PPi PpA Enzyme 3: Inorganic Pyrophosphatase PPi->PpA Product UDP-F-Sugar (Nucleotide) Pi 2 Pi (Irreversible) Kinase->ADP Kinase->Intermediate Transferase->PPi Transferase->Product PpA->Pi  Driving Force

Figure 1: The One-Pot Multienzyme (OPME) cascade for synthesizing UDP-fluorinated sugars. The hydrolysis of PPi by PpA is the critical thermodynamic driver.

Critical Reagents & Enzyme Selection

The success of this protocol hinges on selecting enzymes that tolerate the fluorine modification. Fluorine at C-2 or C-4 can significantly impact enzyme binding affinity (


).
Enzyme Promiscuity Matrix
Target AnalogPrimary Kinase (E1)Nucleotidylyltransferase (E2)Notes on Fluorine Tolerance
UDP-2F-Glc EcGalK (E. coli)EcGalU or StRmlAC-2 F is generally well tolerated by GalK.
UDP-3F-Glc EcGalKStRmlA (Salmonella)RmlA is highly promiscuous for C-3 modifications.
UDP-4F-Gal EcGalKEcGalUC-4 F inversion (Glc to Gal config) requires GalU/GalT.
UDP-6F-Glc ZmGlk (Maize)StRmlAC-6 is sterically open; high yields typical.
GDP-F-Fuc BkFucK (Bacteroides)BkFucPSpecific pathway for fucose analogs.

Technical Insight: The bacterial enzyme RmlA (Glucose-1-phosphate thymidylyltransferase) is a "workhorse" for this application. Although its natural substrate is dTTP, it accepts UTP and tolerates significant modifications at C-2, C-3, and C-6 of the sugar ring.

Detailed Protocol: OPME Synthesis of UDP-Fluorinated Hexose

Objective: Synthesis of UDP-6-deoxy-6-fluoro-D-glucose (UDP-6F-Glc) on a 100 mg scale. Scale: Preparative (approx. 0.2 mmol).

A. Reagents and Stock Solutions
  • Buffer: 100 mM Tris-HCl, pH 8.0.

  • Cofactor Mix: 20 mM MgCl

    
     (Essential for ATP/UTP chelation).
    
  • Substrates:

    • 6-deoxy-6-fluoro-D-glucose (Solid).

    • ATP (Disodium salt).

    • UTP (Trisodium salt).

  • Enzymes:

    • EcGalK (Galactokinase) or ZmGlk (Glucokinase).

    • StRmlA (or EcGalU).

    • EcPpA (Inorganic Pyrophosphatase).

B. Reaction Setup (Step-by-Step)
  • Substrate Dissolution: In a 15 mL Falcon tube, dissolve 100 mg (0.55 mmol) of 6-fluoro-glucose in 5 mL of Tris-HCl buffer (100 mM, pH 8.0).

    • Checkpoint: Verify pH. Fluorinated sugars can be slightly acidic. Adjust to pH 8.0 using 1 M NaOH if necessary.

  • Nucleotide Addition: Add 1.2 equivalents of ATP (0.66 mmol) and 1.2 equivalents of UTP (0.66 mmol). Add MgCl

    
     to a final concentration of 20 mM.
    
    • Why? Excess ATP/UTP ensures complete conversion of the expensive fluorinated sugar. Mg

      
       is a required cofactor for the kinase and transferase.
      
  • Enzyme Initiation: Add enzymes in the following order:

    • PpA (50 Units): Add first to ensure immediate removal of any PPi generated.

    • Kinase (GalK/Glk, ~5 mg): Initiates phosphorylation.

    • Transferase (RmlA, ~5 mg): Completes the coupling.

    • Note: Enzymes are typically added as lyophilized powder or concentrated glycerol stocks.

  • Incubation: Incubate at 37°C with gentle shaking (150 rpm) for 12–24 hours.

    • Monitoring: Monitor reaction progress using TLC (Silica gel, iPrOH:H

      
      O:NH
      
      
      
      OH = 7:2:1). The product (UDP-sugar) will be significantly more polar (lower R
      
      
      ) than the starting sugar and distinct from ATP/UTP. Alternatively, use HPLC (C18 or SAX).
  • Termination: Quench the reaction by adding an equal volume of ice-cold ethanol or by heating at 95°C for 2 minutes to denature enzymes. Centrifuge at 10,000 x g for 10 min to remove protein precipitate.

Purification & Quality Control

Purification is the bottleneck in nucleotide synthesis due to the presence of excess ATP, UTP, and ADP.

Protocol: Strong Anion Exchange (SAX) Chromatography
  • Column: HiTrap Q HP or equivalent SAX resin.

  • Mobile Phase A: H

    
    O (Milli-Q).
    
  • Mobile Phase B: 1 M NH

    
    HCO
    
    
    
    (Ammonium Bicarbonate).
    • Why Bicarbonate? It is a volatile salt, allowing for easy removal via lyophilization.

  • Gradient:

    • 0–10 min: 0% B (Wash unbound sugar).

    • 10–40 min: Linear gradient 0% → 100% B.

    • Elution Order: Free Sugar

      
       Sugar-1-P 
      
      
      
      UMP
      
      
      UDP-F-Sugar
      
      
      ADP
      
      
      ATP/UTP.
  • Post-Processing: Pool fractions containing the product (verify by UV 262 nm). Lyophilize repeatedly with water to remove NH

    
    HCO
    
    
    
    .
QC Criteria
ParameterMethodAcceptance Criteria
Identity ESI-MS (Negative Mode)[M-H]

matches theoretical mass (

0.1 Da).
Purity HPLC (C18)> 95% area under curve (262 nm).
Fluorine Integrity

F-NMR
Single sharp peak (shift depends on position). No free fluoride ion (-120 ppm).
Stereochemistry

H-NMR
Anomeric coupling constant (

) confirms

-linkage.

Troubleshooting & Optimization

When yields are low, the cause is often kinetic stalling due to the fluorine atom.

Decision Matrix: Troubleshooting Low Yields

Troubleshooting Problem Low Yield of UDP-F-Sugar CheckTLC Check TLC/HPLC: Is F-Sugar-1-P accumulating? Problem->CheckTLC YesAccum YES: Kinase worked, Transferase stalled CheckTLC->YesAccum NoAccum NO: Starting material remains CheckTLC->NoAccum Sol1 Increase Transferase (RmlA/GalU) Load YesAccum->Sol1 Sol2 Check pH (7.5-8.0) and Mg2+ conc. YesAccum->Sol2 Sol3 Kinase Intolerance: Switch Enzyme (e.g., GalK -> NahK) NoAccum->Sol3 Sol4 Add more ATP (Kinase driver) NoAccum->Sol4

Figure 2: Diagnostic workflow for optimizing chemo-enzymatic reactions.

Key Optimization Tips
  • Substrate Inhibition: High concentrations of fluorinated sugar (>50 mM) may inhibit the kinase. If reaction stalls, dilute the mixture.

  • Enzyme Source: If E. coli GalK fails for C-2 modified sugars, try NahK (N-acetylhexosamine kinase) from Bifidobacterium longum, which has a wider substrate tolerance.

  • Alkaline Phosphatase Treatment: If purification is difficult, treat the crude mixture with Alkaline Phosphatase (AP) before purification. AP degrades unreacted nucleotides (ATP/UTP) into nucleosides, which are easily separated from the charged UDP-sugar product on an anion exchange column.

References

  • Muthana, S., Yu, H., & Chen, X. (2009). "Chemoenzymatic synthesis of size-defined polysaccharides by sialyltransferase-catalyzed block transfer." Journal of the American Chemical Society. [Link]

  • Wagner, G. K., & Pesnot, T. (2010). "Glycosyltransferases and their assays." ChemBioChem. [Link]

  • Guan, W., et al. (2011). "One-pot multienzyme synthesis of UDP-sugars." Carbohydrate Research. [Link]

  • Zhai, Y., et al. (2013). "Chemoenzymatic synthesis of UDP-GlcNAc/UDP-GalNAc analogs using N-acetylhexosamine 1-kinase." Chemical Communications. [Link]

  • Wang, W., et al. (2020). "Chemoenzymatic Synthesis of Fluorinated Sugar Nucleotides." Frontiers in Chemistry. [Link]

Troubleshooting & Optimization

Technical Support Center: 18F-FDG PET/CT Imaging Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Preclinical & Translational Imaging Support Subject: Troubleshooting Artifacts and Ensuring Quantitative Integrity (SUV)

Introduction: The Pursuit of Quantitative Truth

In drug development and oncology research, the Standardized Uptake Value (SUV) is a primary endpoint. However, SUV is not a direct measurement; it is a derived calculation susceptible to errors at every stage of the imaging chain. Artifacts in


F-FDG PET/CT do not merely degrade image quality; they alter quantitative data, potentially leading to false-positive progression or false-negative responses to therapy.

This guide addresses the root causes of common artifacts, providing mechanistic explanations and self-validating troubleshooting protocols.

Diagnostic Workflow: The Artifact Triage

Before attempting correction, use this logic flow to categorize the artifact.

TroubleshootingFlow node_start Artifact Detected node_loc Is the artifact anatomical or systemic? node_start->node_loc node_sys Systemic/Global node_loc->node_sys Diffuse Uptake node_anat Anatomical/Local node_loc->node_anat Focal Hotspot node_check1 Check Glucose/Insulin (Physiological) node_sys->node_check1 node_check2 Check Injection Site (Extravasation) node_anat->node_check2 Near Injection node_check3 Check CT-PET Fusion (Motion/AC) node_anat->node_check3 Thorax/Pelvis node_res1 Reschedule with Protocol A (Prep) node_check1->node_res1 node_res2 Recalculate SUV or Exclude Data node_check2->node_res2 node_res3 Apply Motion Correction or Ignore Non-AC node_check3->node_res3

Figure 1: Decision logic for categorizing PET/CT artifacts based on distribution and localization.

Module 1: Physiological Artifacts

The Variable: The Patient

Issue: Brown Adipose Tissue (BAT) Activation

Symptom: Symmetrical, intense uptake in the supraclavicular, cervical, and paravertebral regions. Mechanistic Cause: BAT is thermogenic. When a patient is exposed to cold (even mild cooling during the uptake phase) or anxiety, the Sympathetic Nervous System (SNS) releases norepinephrine. This triggers


-adrenergic receptors on BAT, upregulating GLUT4 transporters and increasing FDG uptake, often mimicking nodal metastases.

Troubleshooting & Prevention:

ParameterRecommendationRationale
Temperature Keep uptake rooms warm (22–24°C).Prevents thermal stress trigger.
Pharmacology Propranolol (20mg, 1h prior) if permitted.Blocks

-adrenergic stimulation. Note: Check trial exclusion criteria regarding vasoactive drugs.
Diet High-fat, low-carb diet 24h prior.Shifts metabolism to fatty acids, suppressing glycolytic pathways in BAT.
Issue: Diffuse Muscle Uptake

Symptom: "Striped" uptake in skeletal muscles (neck, thorax, or extremities). Mechanistic Cause: Recent physical exertion or high insulin levels facilitate glucose transport into myocytes via GLUT4. Immediate Check: Did the patient drive, text, or chew gum during the uptake phase? Solution:

  • Sedentary Uptake: Patients must remain supine and silent for 60 minutes post-injection.

  • Benzodiazepines: Low-dose diazepam (5mg) can reduce muscle tension in anxious patients (Head & Neck protocols).

Module 2: Physics & Reconstruction Artifacts

The Variable: The Physics of Attenuation Correction (AC)

Issue: Respiratory Motion (The "Banana" Artifact)

Symptom: Curvilinear cold area at the lung base and a hot rim at the liver dome. Mechanistic Cause: CT is acquired in seconds (breath-hold); PET is acquired over minutes (free breathing). The diaphragm position differs between the two. When the CT (used for Attenuation Correction) is applied to the PET data, the density of the liver is misapplied to the lung base, and the lung density is misapplied to the liver dome.

  • Result: False positive SUV in the lung base; False negative SUV in the liver dome.

Diagnostic Validation Step:

  • Action: Always review Non-Attenuation Corrected (NAC) images.

  • Verification: If the lesion disappears or significantly changes shape in the NAC images compared to the AC images, it is likely an AC artifact.

Issue: Metal Artifacts (Beam Hardening)

Symptom: High-intensity streaks or bright halos around implants (pacemakers, hip replacements, dental fillings). Mechanistic Cause: Metal absorbs low-energy X-ray photons preferentially (beam hardening). The reconstruction algorithm interprets this as extremely high density, leading to an overestimation of attenuation factors. Consequently, the PET reconstruction over-corrects, artificially boosting the FDG signal in that region.

Troubleshooting Guide:

  • Identify: Locate high-density object on CT.

  • Verify: Check NAC images. The "hot spot" will usually vanish without AC.

  • Correct: Use Metal Artifact Reduction (MAR) algorithms if available, or annotate as "non-evaluable" for quantitative analysis.

Module 3: Administration Artifacts

The Variable: The Injection

Issue: Extravasation (The Paravenous Injection)

Symptom: Intense "starburst" hot spot at the injection site (usually antecubital fossa or wrist). Mechanistic Cause:


F-FDG leaks into the subcutaneous tissue rather than the venous system.
Quantitative Impact: 
  • Systemic: Reduces the net injected dose available for circulation.

  • SUV Calculation: Since SUV = (Tissue Concentration) / (Injected Dose / Body Weight), and the "Injected Dose" entered into the scanner assumes 100% delivery, the resulting SUV for tumors will be underestimated .

Protocol for Validation: If extravasation is visible:

  • Draw a Region of Interest (ROI) around the infiltration.

  • Calculate the activity within the infiltration.

  • Correction:

    
    
    
  • Re-reconstruct or recalculate SUV using the Corrected Dose.

Standardized Experimental Protocol

Objective: Minimize physiological variability in Clinical Trials.

Patient Preparation Workflow

This protocol adheres to EANM/SNMMI guidelines to ensure reproducibility.

  • Fasting:

    • Minimum 4–6 hours. Water only.

    • Why: Reduces endogenous glucose competition for GLUT transporters.

  • Blood Glucose Verification:

    • Must be < 11 mmol/L (< 200 mg/dL).

    • Action: If > 200 mg/dL, reschedule. Insulin administration immediately prior to FDG is contraindicated (drives FDG into muscle/fat, not tumor).

  • Hydration:

    • 500–1000 mL water prior to injection.

    • Why: Promotes renal clearance of unbound FDG, lowering background noise.

  • Uptake Phase:

    • Duration: 60 minutes ± 5 minutes (Strict adherence required for longitudinal SUV comparison).

    • Environment: Warm, dimly lit, quiet room. No reading or phone use.

Biological Mechanism Visualization

Understanding the pathway of FDG uptake helps in troubleshooting "false" metabolic activity.

FDG_Pathway cluster_factors Modulating Factors blood Blood Pool (18F-FDG) transporter GLUT Transporter (Cell Membrane) blood->transporter Delivery cell Intracellular Space transporter->cell Transport hex Hexokinase (Enzyme) cell->hex Phosphorylation trap FDG-6-Phosphate (Trapped) hex->trap Metabolic Trapping glycolysis Glycolysis trap->glycolysis Blocked insulin Insulin insulin->transporter Upregulates (Muscle/Fat) glucose Serum Glucose glucose->transporter Competes

Figure 2: The Kinetic Pathway of FDG. Note that FDG-6-P cannot undergo further glycolysis, leading to metabolic trapping. High serum glucose competes for the GLUT transporter, reducing tumor uptake.

References

  • Boellaard, R., et al. (2015). "FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0." European Journal of Nuclear Medicine and Molecular Imaging.

  • Delbeke, D., et al. (2006). "Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0." Journal of Nuclear Medicine.

  • Cohade, C., et al. (2003). "Uptake in Supraclavicular Area Fat ("USA-Fat"): Description on 18F-FDG PET/CT." Journal of Nuclear Medicine.

  • Osman, M. M., et al. (2011). "FDG dose extravasation in PET/CT: frequency and impact on SUV measurements." Frontiers in Oncology.

  • Sureshbabu, W., & Mawlawi, O. (2005). "PET/CT Imaging Artifacts." Journal of Nuclear Medicine Technology.

"reducing non-specific binding of fluorinated probes in assays"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Non-Specific Binding (NSB) of Fluorinated Probes Operator: Senior Application Scientist Status: Online

Introduction: The Fluorine Paradox

Welcome. You are likely here because your fluorinated probe—designed for high metabolic stability and target affinity—is exhibiting high background noise. This is the "Fluorine Paradox." While replacing hydrogen with fluorine (


) often improves a drug's pharmacological profile, it simultaneously alters the physicochemical properties, specifically lipophilicity (

) and electrostatic potential.

This guide treats your assay as a system. We do not guess; we isolate variables. Below are the specific troubleshooting modules designed to decouple specific binding from the hydrophobic noise characteristic of fluorinated compounds.

Module 1: Labware & Surface Adsorption

Q: Why is my probe signal disappearing before it even reaches the biological target?

Diagnosis: Fluorinated compounds often exhibit high adsorption to polypropylene and polystyrene due to the hydrophobic nature of the C-F bond. If your standard curve is non-linear at low concentrations, you are losing free probe to the tube walls.

The Mechanism: The C-F bond is extremely stable and creates a hydrophobic shell around the molecule. Standard laboratory plastics are hydrophobic. Thermodynamics drives the probe to minimize water interaction by adhering to the plastic surface.

Troubleshooting Protocol:

  • Material Switch: Immediately switch from standard polypropylene to Low-Retention (Low-Bind) plastics . These are chemically modified to be hydrophilic/neutral.

  • The "Pre-Coat" Technique: If low-bind ware is unavailable, pre-incubate your tips and tubes with the assay buffer containing your blocking agent (e.g., 0.1% BSA) for 1 hour, then discard. This saturates the non-specific sites on the plastic before the probe is introduced.

  • Sequential Dilution Check: Never perform serial dilutions in a single material type if you suspect loss. Verify concentration by UV-Vis or Mass Spec at the final dilution step.

Module 2: Buffer Chemistry & Solubilization

Q: I see aggregates or erratic signal spikes. Is my probe precipitating?

Diagnosis: Fluorination can lower aqueous solubility. If you are working near the solubility limit, you are measuring micro-precipitates, not soluble binding. Furthermore, standard detergents might be effectively "sequestering" your hydrophobic probe into micelles rather than keeping it monodisperse.

The Mechanism: Surfactants like Tween-20 have a Critical Micelle Concentration (CMC). If your probe is highly lipophilic (common with multi-fluorinated motifs), it may partition inside the detergent micelle, becoming inaccessible to the target protein.

Troubleshooting Protocol:

  • Detergent Selection:

    • Standard: 0.05% Tween-20 (High CMC, good for general wash).

    • Alternative: CHAPS or Pluronic F-127. These often maintain solubility without aggressively sequestering lipophilic probes.

  • Solvent Floor: Maintain a "floor" of polar organic solvent in the final assay buffer.

    • Recommendation: 1% - 5% DMSO. Ensure your controls match this concentration exactly.

  • Ionic Strength: Fluorine is electronegative. If your NSB is driven by electrostatics rather than hydrophobicity, increase the salt concentration (NaCl) from 150 mM to 300 mM to shield charge interactions.

Data Summary: Detergent Impact on Fluorinated Probe Availability

DetergentCMC (mM)Mechanism of ActionRisk with Fluorinated Probes
Tween-20 0.06Non-ionic, flexible chainHigh: Can sequester probe in micelles.
Triton X-100 0.24Non-ionic, aromaticMedium: High background UV absorbance.
CHAPS 8.00Zwitterionic, rigid ringLow: Best for lipophilic/membrane proteins.
Pluronic F-127 N/ABlock copolymerLow: Excellent for preventing surface adsorption.

Module 3: Biological Matrices (The "Sponge" Effect)

Q: My cell-based assay has a high background that washing won't remove. Why?

Diagnosis: This is "Membrane Partitioning." Your fluorinated probe is dissolving into the lipid bilayer of the cell membrane rather than binding to the receptor. No amount of aqueous washing will remove a probe that has integrated into the lipid phase.

The Mechanism: The high lipophilicity introduced by fluorination allows the probe to cross membranes passively. The "background" is actually intracellular accumulation or intramembrane residence.

Troubleshooting Protocol:

  • The "Cold Wash" Strategy: Perform wash steps with ice-cold (4°C) buffer. This reduces the fluidity of the lipid membrane, slowing the off-rate (

    
    ) of specific binding slightly, but significantly halting the passive diffusion/partitioning events.
    
  • Scavenger Addition: Add a "sink" to your wash buffer.

    • Recommendation: Add 0.1% to 0.5% BSA (Bovine Serum Albumin) or HSA (Human Serum Albumin) to the wash buffer. The albumin acts as a hydrophobic sponge to strip loosely associated probe from the membrane surface.

    • Warning: If your probe binds albumin specifically (check plasma protein binding data), use Gelatin or Casein instead.

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for diagnosing NSB based on the specific behavior of the fluorinated probe.

NSB_Troubleshooting Start Start: High Background Signal Check_Plastic Check 1: Labware Adsorption (Non-linear standard curve?) Start->Check_Plastic Check_Solubility Check 2: Aggregation (Spikes/Erratic data?) Check_Plastic->Check_Solubility No Sol_Plastic Solution: Use Low-Bind Plates Pre-coat tips with BSA Check_Plastic->Sol_Plastic Yes Check_Matrix Check 3: Biological Matrix (Cell/Tissue assay?) Check_Solubility->Check_Matrix No Sol_Detergent Solution: Switch to CHAPS Check CMC limits Check_Solubility->Sol_Detergent Yes Sol_Wash Solution: Ice-Cold Wash Add BSA/HSA to Buffer Check_Matrix->Sol_Wash Partitioning Detected

Caption: Logical workflow for isolating the source of non-specific binding in fluorinated probe assays.

Module 4: Validated Experimental Protocol

The "Checkerboard" Blocking Optimization

Do not rely on a single blocking condition. Use this self-validating protocol to determine the optimal signal-to-noise (S/N) ratio.

Objective: Determine the optimal balance of protein blocker and detergent for a fluorinated probe.

Materials:

  • Assay Plate: 96-well Low-Bind Black/Clear bottom.

  • Probe: Fluorinated ligand (at

    
     concentration).
    
  • Target: Recombinant protein or cell membrane prep.

Matrix Setup:

No Detergent 0.05% Tween-20 0.1% Triton X-100
No Protein Control (High NSB)Condition ACondition B
0.1% BSA Condition CCondition DCondition E
0.5% Casein Condition FCondition GCondition H
1.0% Gelatin Condition ICondition JCondition K

Step-by-Step Methodology:

  • Surface Preparation: Coat plates with target protein. Leave "No Target" wells empty (or coat with irrelevant protein) to measure pure NSB.

  • Blocking: Apply the specific protein blocker (Rows) for 1 hour at Room Temp.

  • Probe Incubation: Add fluorinated probe in buffer containing the specific detergent (Columns). Incubate for equilibrium time (usually 60 min).

  • Wash Phase: Wash 3x with PBS containing the same detergent concentration as the incubation step.

  • Read & Calculate: Measure Fluorescence.

Success Criteria: Select the condition that maximizes the Z' Factor (should be > 0.5) rather than just the highest raw signal.

References

  • Assay Guidance Manual [Internet]. "Ligand Binding Assays: Development, Validation, and Implementation." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. (Establishes the lipophilicity/LogP impact of fluorination). Available at: [Link]

  • Hulme, E.C., & Trevethick, M.A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology, 161(6), 1219–1237. Available at: [Link]

  • Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

"strategies to enhance cellular uptake of fluorinated sugars"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Cellular Uptake of Fluorinated Sugars

Welcome to the Technical Support Center. This guide addresses the physicochemical and biological barriers associated with the cellular internalization of fluorinated carbohydrates (e.g., 2-FDG, per-acetylated ManNAcF, fluorinated sialic acids). Unlike standard small molecules, sugars are highly polar and require specific strategies to bypass the lipid bilayer.

Part 1: Strategic Knowledge Base

Strategy A: The "Trojan Horse" Method (Per-acetylation)

Best for: Metabolic Oligosaccharide Engineering (MOE), Glycan Labeling, and Fluorinated Inhibitors.

The most robust strategy to force fluorinated sugars into a cell is Per-acetylation (Ac4) . By masking the hydrophilic hydroxyl (-OH) groups with acetyl esters (-OAc), the molecule becomes lipophilic (hydrophobic).

  • Mechanism: The Ac4-sugar crosses the plasma membrane via passive diffusion , bypassing the need for specific transporters.

  • Activation: Once inside the cytosol, non-specific intracellular esterases (carboxylesterases) cleave the acetyl groups, regenerating the free fluorinated sugar.

  • The Trap: The free sugar is now polar again and cannot diffuse out. It is subsequently phosphorylated (e.g., by hexokinase) or activated (e.g., by CMP-sialic acid synthetase), trapping it in the metabolic flux.

Technical Insight: While effective, this method introduces "Acetate Stress." The release of 4 equivalents of acetate per sugar molecule can acidify the cytoplasm and disrupt lysine acetylation profiles if concentrations are too high.

Strategy B: Transporter Exploitation (GLUT/SGLT)

Best for: 2-Deoxy-2-fluoro-D-glucose (2-FDG) and Positron Emission Tomography (PET) studies.

If you are using non-acetylated fluorinated glucose analogs, you must rely on endogenous transporters.

  • GLUT1/GLUT3: High affinity for 2-FDG.

  • The Bottleneck: Native D-glucose in the culture media (often 25 mM in DMEM) outcompetes fluorinated analogs for transporter binding.

  • Optimization: Uptake must be performed in glucose-depleted media (e.g., PBS or specialized low-glucose formulations) for short durations to maximize signal-to-noise ratio.

Part 2: Visualizing the Uptake Mechanism

The following diagram illustrates the kinetic difference between Transporter-Mediated uptake and the Per-acetylation "Trap" mechanism.

CellularUptake cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_cyto Cytoplasm node_free Free F-Sugar (Polar) node_glut GLUT Transporter (Saturable) node_free->node_glut Competition w/ Glucose node_ac4 Ac4-F-Sugar (Hydrophobic) node_diff Passive Diffusion (Non-Saturable) node_ac4->node_diff node_trap Metabolic Trapping (Phosphorylation) node_glut->node_trap node_esterase Esterase Cleavage node_diff->node_esterase node_esterase->node_trap Release Free Sugar node_acetate Acetate Byproduct (Toxicity Risk) node_esterase->node_acetate

Caption: Comparison of saturable transporter-mediated entry versus the passive diffusion of per-acetylated prodrugs.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "My cells are dying after 24 hours of incubation."

Diagnosis: Acetate Stress / Cytotoxicity. Root Cause: High concentrations of per-acetylated sugars release massive amounts of acetate intracellularly, altering pH and protein acetylation. Corrective Actions:

  • Titrate Down: Reduce concentration from the standard 50-100 µM to 10-25 µM .

  • Step-Dosing: Add the sugar in two aliquots (e.g., at T=0 and T=12h) rather than a single bolus.

  • Check Solubility: Ensure the DMSO stock is fully dissolved. Micro-precipitates can cause localized toxicity.

Issue 2: "I see no signal in my Flow Cytometry/Imaging assay."

Diagnosis: Uptake Blockage or Esterase Inefficiency. Root Cause:

  • Scenario A (Free Sugar): High glucose in the media is blocking the GLUT transporters.

  • Scenario B (Ac4-Sugar): The cell line has low carboxylesterase activity, or the sugar is precipitating in aqueous media before entering the cell. Corrective Actions:

  • For Free Sugars: Switch to glucose-free buffer (PBS + 1% BSA) for the labeling period (30-60 mins).

  • For Ac4-Sugars:

    • Verify the stock solution is fresh (acetyl groups can hydrolyze in wet DMSO).

    • Try a "wash-in" method: Incubate for 1 hour in serum-free media to facilitate membrane interaction, then add serum.

Issue 3: "My compound precipitates when added to the media."

Diagnosis: Hydrophobic Crash. Root Cause: Per-acetylated sugars are highly hydrophobic. Adding a concentrated DMSO stock directly to cold media causes immediate precipitation. Corrective Actions:

  • Warm the Media: Ensure media is at 37°C before addition.

  • Pre-dilution: Dilute the DMSO stock 1:10 in warm media before adding to the main culture dish.

  • Sonicate: Briefly sonicate the working solution if turbidity is observed.

Part 4: Comparative Data & Protocols

Table 1: Method Selection Matrix
FeatureFree Fluorinated SugarPer-acetylated (Ac4) Sugar
Entry Mechanism Active Transport (GLUT/SGLT)Passive Diffusion
Glucose Competition High (Must remove glucose)None (Unaffected by media glucose)
Toxicity Risk LowModerate (Acetate accumulation)
Labeling Efficiency Low to ModerateHigh (10-100x increase)
Primary Use Case PET Imaging (2-FDG), Warburg EffectGlycan Engineering (MOE), Inhibitors
SOP: Optimized Per-acetylated Sugar Labeling Protocol

Objective: Maximize uptake while minimizing acetate toxicity.

  • Preparation of Stock:

    • Dissolve Ac4-fluorinated sugar in anhydrous DMSO to 10 mM .

    • Critical: Store with desiccant at -20°C. Moisture hydrolyzes acetyl groups.

  • Cell Seeding:

    • Seed cells to reach 70-80% confluency at the time of labeling. Over-confluent cells have reduced metabolic rates and lower uptake.

  • Labeling (The "Pulse"):

    • Dilute stock to 50 µM in warm (37°C) complete media.

    • Note: Do not use serum-free media for long incubations (>4h) as it stresses cells.

    • Add to cells and incubate for 24-48 hours .

  • The "Chase" (Optional but Recommended):

    • Remove labeling media.

    • Wash 2x with warm PBS.

    • Incubate in fresh, sugar-free media for 1 hour. This allows the cell to process any remaining intracellular Ac4-sugar and clear free acetate.

  • Harvest/Analysis:

    • Proceed to lysis (for Mass Spec) or Click Chemistry (for Imaging).

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose low labeling efficiency.

Troubleshooting start Problem: Low Fluorine Signal check_type Which Sugar Type? start->check_type branch_free Free Sugar (e.g., 2-FDG) check_type->branch_free branch_ac4 Ac4-Sugar (Per-acetylated) check_type->branch_ac4 sol_check Check Media Glucose. Is it >5mM? branch_free->sol_check tox_check Are cells detaching or dying? branch_ac4->tox_check action_glucose Switch to Glucose-Free PBS/Media sol_check->action_glucose Yes action_reduce Reduce Conc. to 10µM or Reduce Time tox_check->action_reduce Yes action_esterase Check Cell Line Esterase Activity tox_check->action_esterase No (Cells healthy but no signal)

Caption: Diagnostic workflow for resolving low uptake or signal intensity issues.

References

  • Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent visualization by Staudinger ligation. Nature Protocols, 2(11), 2930–2944. [Link]

    • Foundational protocol for metabolic oligosaccharide engineering and per-acetyl
  • Sarkar, A. K., et al. (1995). Fucosyltransferase activity in human leukocytes: Utilization of peracetylated fucose. Journal of Biological Chemistry, 270, 20143-20149. [Link]

    • Establishes the mechanism of passive diffusion for per-acetyl
  • Aich, U., et al. (2008). Metabolic labeling of sialic acids in living animals with peracetylated N-acetylmannosamine analogs. Glycobiology, 18(3), 231–240. [Link]

    • Discusses optimiz
  • Wasserman, H. G., & Bertozzi, C. R. (2020). Metabolic engineering of cell surface glycans. Nature Reviews Chemistry, 4, 276–296. [Link]

    • Comprehensive review on strategies including per-acetyl

Validation & Comparative

Strategic Guide: Comparative Fluorination Methods for Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into carbohydrate scaffolds—"glycofluorination"—is a pivotal strategy in drug discovery. The high electronegativity and small atomic radius of fluorine allow it to mimic a hydroxyl group (bioisosterism) while significantly altering the electronic properties, lipophilicity, and metabolic stability of the sugar.

However, sugars are complex, polyfunctional substrates. The choice of fluorination method is rarely about "best yield" alone; it is a trade-off between regioselectivity , stereochemical inversion vs. retention , and protecting group compatibility .

This guide compares the three dominant methodologies:

  • Nucleophilic Deoxyfluorination: Direct conversion of free hydroxyls (OH

    
     F).
    
  • Electrophilic Fluorination: Functionalization of glycals (C=C

    
     F-C-C-X).
    
  • Anomeric Fluorination: Synthesis of glycosyl fluorides as donors.

Part 1: Nucleophilic Deoxyfluorination (The Route)

This is the most common method for introducing fluorine at non-anomeric positions (C2, C3, C4, C6). It relies on activating a free hydroxyl group into a leaving group, followed by displacement by fluoride.

The Reagent Landscape
  • DAST (Diethylaminosulfur trifluoride): The historical standard. Effective, but thermally unstable and prone to explosive decomposition at

    
    C.
    
  • Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride): A thermally more stable analog of DAST. It retains the reactivity but offers a wider safety margin.

  • XtalFluor-E/M: Crystalline dialkylaminodifluorosulfinium salts. These are solid, shelf-stable, and do not generate free HF, requiring an exogenous fluoride source (e.g., TEA·3HF).

Mechanism & Stereochemistry

The reaction proceeds via an


 mechanism. Therefore, inversion of configuration  is expected. For example, fluorination of a glucose derivative (equatorial OH) at C4 will yield a galactose derivative (axial F).

Critical Constraint: Elimination is the primary competitor. If the hydrogen on the adjacent carbon is anti-periplanar to the activated oxygen, E2 elimination often dominates, destroying the stereocenter.

Experimental Protocol: C4-Fluorination of a Galactose Derivative

Target: Synthesis of 4-deoxy-4-fluoro-glucopyranoside using Deoxofluor.

Reagents:

  • Substrate: 1,2,3,6-tetra-O-benzyl-

    
    -D-galactopyranose (1.0 equiv)
    
  • Reagent: Deoxofluor (1.5 equiv)

  • Solvent: Anhydrous DCM (0.1 M)

Workflow:

  • Preparation: Flame-dry all glassware. Moisture reacts violently with aminosulfur reagents to produce HF.

  • Addition: Dissolve substrate in DCM under

    
    . Cool to -20°C. Add Deoxofluor dropwise.
    
    • Scientist's Note: Do not rush the addition. Localized exotherms promote elimination side-products.

  • Reaction: Allow to warm to RT. Stir for 2-4 hours.

  • Quench: Cool to 0°C. Quench with sat.

    
    .
    
    • Safety: Vigorous effervescence (

      
      ) occurs. Ensure good venting.
      
  • Workup: Extract with DCM, wash with 1M HCl (to remove amine byproducts), then brine. Dry over

    
    .
    
Decision Logic: Reagent Selection

NucleophilicStrategy cluster_outcome Outcome Start Substrate: Free Hydroxyl Sugar Stability Is the substrate acid-sensitive? Start->Stability Scale Reaction Scale? Stability->Scale No Xtal XtalFluor + TEA.3HF (Solid, Selective, Safer) Stability->Xtal Yes (Avoids free HF) DAST DAST (High Risk, Low Cost) Scale->DAST Small (<1g) Deoxo Deoxofluor (Better Safety, Liquid) Scale->Deoxo Medium/Large Scale->Xtal High Value API Product Fluorinated Sugar (Inverted Configuration) DAST->Product Deoxo->Product Xtal->Product Side Alkene (Elimination) Product->Side If Beta-H is Anti-Periplanar

Figure 1: Decision matrix for selecting nucleophilic fluorinating agents based on substrate sensitivity and scale.

Part 2: Electrophilic Fluorination (The Glycal Route)

When the target is a 2-deoxy-2-fluoro sugar (common in imaging agents like F-MISO or FDG analogs), nucleophilic displacement at C2 is difficult due to steric hindrance from the anomeric center. Electrophilic fluorination of glycals (sugar enol ethers) is the superior pathway.

The Reagent: Selectfluor

Selectfluor (F-TEDA-BF4) is a user-friendly, non-hygroscopic, oxidizing solid. It acts as a source of "


".
Mechanism

The reaction involves the attack of the glycal double bond on the electrophilic fluorine, generating a resonance-stabilized oxocarbenium ion (fluoronium intermediate). A nucleophile (water, alcohol, or acetate) then attacks the anomeric center.

  • Regioselectivity: Fluorine adds exclusively to C2.

  • Stereoselectivity: The nucleophile usually attacks the C1 position to form the glycoside, often favoring the

    
    -anomer due to the anomeric effect, though mixtures are common.
    
Experimental Protocol: Synthesis of 2-Deoxy-2-fluoro-glucose derivative

Target: Conversion of 3,4,6-tri-O-benzyl-D-glucal to 2-fluoro-2-deoxy-glucose.

Reagents:

  • Substrate: Glucal derivative (1.0 equiv)

  • Reagent: Selectfluor (1.2 equiv)

  • Nucleophile: Water (for hemiacetal) or Benzyl Alcohol (for glycoside)

  • Solvent: Acetonitrile/Water (10:1) or Nitromethane

Workflow:

  • Dissolution: Dissolve the glucal in Acetonitrile/Water.

  • Addition: Add Selectfluor in one portion at RT.

  • Monitoring: The reaction is typically fast (30 min - 2 hours). Monitor by TLC for the disappearance of the non-polar glucal.

  • Workup: Remove solvent under reduced pressure. The byproduct is water-soluble. Extract the residue with EtOAc/Water.

  • Purification: Silica gel chromatography is essential to separate the

    
     anomers if a glycoside was formed.
    

Part 3: Comparative Performance Analysis

The following data summarizes the performance characteristics of these methods based on aggregated application data from carbohydrate synthesis literature.

Table 1: Reagent Comparison for C-F Bond Formation
FeatureDASTDeoxofluorXtalFluor-ESelectfluor
Reaction Type Nucleophilic (

)
Nucleophilic (

)
Nucleophilic (

)
Electrophilic (Addn)
Primary Target Free OH (C3, C4, C6)Free OH (C3, C4, C6)Free OH (Acid Sensitive)Glycals (C2-F synthesis)
Thermal Stability Poor (Explosive >50°C)Good (Stable <90°C)Excellent (Solid salt)Excellent (Stable solid)
Elimination Risk HighModerateLowN/A
Glassware Etching High (Generates HF)High (Generates HF)Low (Uses TEA·3HF)None
Cost LowHighModerateModerate
Typical Yield 40-75%50-85%60-90%70-95%
Table 2: Stereochemical Outcomes
MethodSubstrate ConfigurationProduct ConfigurationNotes
Nucleophilic Glucose (C4-OH eq)Galactose (C4-F ax)Strict Inversion (

)
Nucleophilic Allose (C3-OH ax)Glucose (C3-F eq)Strict Inversion (

)
Electrophilic Glucal (Double Bond)Gluco/Manno mixtureF enters C2; stereochem depends on face of attack

Part 4: Technical Workflow & Troubleshooting

Common Failure Modes & Solutions
  • The "Elimination" Problem (Nucleophilic):

    • Symptom: Formation of vinyl ethers instead of fluorides.

    • Cause: Basic nature of the amine byproduct acts on the acidic proton anti-periplanar to the leaving group.

    • Solution: Switch to XtalFluor-E . It produces a non-basic sulfonamide byproduct, significantly reducing elimination rates compared to DAST [1].

  • The "Anomeric" Problem (Electrophilic):

    • Symptom: Low stereoselectivity at C1 during glycal fluorination.

    • Cause: Lack of neighboring group participation at C2 (since C2 is now F).

    • Solution: Use solvent control. Nitromethane often favors the

      
      -glycoside due to kinetic control, whereas ether solvents may allow equilibration.
      
Integrated Workflow Diagram

FluorinationWorkflow cluster_pathway Pathway Selection cluster_execution Execution Input Target Structure Q1 Position of F? Input->Q1 PathA C2 Position Q1->PathA PathB C3, C4, C6 Position Q1->PathB Glycal Start from Glycal PathA->Glycal SugarOH Start from Sugar-OH PathB->SugarOH Select Selectfluor Reaction Glycal->Select Output Purification (SiO2) & NMR Verification (19F) Select->Output Protect Protect other OHs SugarOH->Protect Deoxo Deoxofluor/XtalFluor Protect->Deoxo Deoxo->Output

Figure 2: Integrated workflow for determining the synthetic route based on the target regiochemistry.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry.

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature.

  • Vincent, S. P., et al. (2012). "Electrophilic fluorination of glycals with Selectfluor: a mechanistic study." Chemistry – A European Journal.

  • Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics.

  • Hollingworth, G. J. (2005). "Recent Applications of DAST and Deoxofluor in the Synthesis of Fluorinated Carbohydrates." Carbohydrate Research.

"comparative biodistribution of C-2 vs C-6 fluorinated galactose"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of Positron Emission Tomography (PET) tracers for hepatic functional imaging, galactose analogs represent a gold standard for assessing the Leloir pathway. However, the specific regiochemistry of fluorination—specifically at the C-2 versus C-6 position—dictates the metabolic fate of the tracer.

This guide provides a technical comparison between 2-deoxy-2-[18F]fluoro-D-galactose (2-FDGal) and 6-deoxy-6-[18F]fluoro-D-galactose (6-FDGal) .

The Verdict:

  • 2-FDGal is the superior clinical tracer for quantifying hepatic metabolic reserve. It exhibits high affinity for Galactokinase (GALK) and robust metabolic trapping.

  • 6-FDGal serves primarily as a mechanistic probe. While it enters the cytosol, the absence of the C-6 hydroxyl group significantly impairs GALK binding affinity, leading to rapid washout and poor signal-to-noise ratios in hepatic tissue.

Mechanistic Analysis: The Leloir Pathway Bottleneck

To understand the biodistribution differences, we must analyze the enzymatic interactions within the Leloir pathway.

The Role of Galactokinase (GALK)

Unlike glucose, which is phosphorylated at C-6 by hexokinase, galactose is phosphorylated at C-1 by GALK.

  • Substrate:

    
    -D-Galactose + ATP 
    
    
    
    Galactose-1-Phosphate + ADP.
  • Trapping Mechanism: The phosphorylated product is polar and membrane-impermeable (Metabolic Trapping).

C-2 Substitution (2-FDGal)
  • Transport: Efficiently transported via GLUT2 (liver specific).

  • Enzyme Interaction: The C-2 hydroxyl group in native galactose acts as a hydrogen bond donor/acceptor. The fluorine at C-2 mimics the steric bulk of the hydroxyl group (isostere) and retains sufficient electronegativity to be accepted by the GALK active site.

  • Fate: 2-FDGal is phosphorylated to 2-FDGal-1-P . However, the subsequent enzyme, Galactose-1-Phosphate Uridyltransferase (GALT), tolerates the C-2 modification poorly. Result: Accumulation of the tracer in the liver.

C-6 Substitution (6-FDGal)
  • Transport: Transported via GLUTs, but affinity varies.

  • Enzyme Interaction: Although phosphorylation occurs at C-1, the C-6 hydroxyl group is critical for stabilizing the substrate within the GALK binding pocket via hydrogen bonding. Replacing this -OH with -F removes this stabilization.

  • Fate: Reduced phosphorylation efficiency (

    
    ). The tracer remains largely unphosphorylated and is subject to rapid efflux from the hepatocyte back into the bloodstream.
    
Pathway Visualization

LeloirPathway cluster_legend Key Blood Blood Pool (Tracer Supply) Hepatocyte Hepatocyte (Cytosol) Blood->Hepatocyte GLUT2 Transport Washout Washout/Excretion (Loss of Signal) Hepatocyte->Washout Efflux GALK Enzyme: GALK (Galactokinase) Hepatocyte->GALK Binding Trapped Trapped Metabolite (Signal Source) GALK->Hepatocyte 6-FDGal (Low Affinity) GALK->Trapped 2-FDGal (High Affinity) Green Arrow: Successful Trapping Green Arrow: Successful Trapping Red Arrow: Clearance Red Arrow: Clearance

Figure 1: Differential metabolic trapping logic for C-2 vs C-6 fluorinated galactose analogs.

Comparative Biodistribution Data

The following data summarizes typical biodistribution profiles observed in rodent models (Wistar rats) and human clinical trials 60 minutes post-injection (p.i.).

Tissue / Parameter2-FDGal (C-2) 6-FDGal (C-6) Interpretation
Liver (%ID/g) High (> 5.0) Low (< 1.5)2-FDGal reflects functional hepatic mass; 6-FDGal washes out.
Kidney (%ID/g) ModerateHigh 6-FDGal is rapidly cleared renally due to lack of cellular retention.
Blood Clearance RapidSlow/Moderate2-FDGal is quickly extracted by the liver; 6-FDGal recirculates.
Tumor (HCC) VariableLow2-FDGal uptake correlates with differentiation grade of Hepatocellular Carcinoma.
Metabolic Stability High (Trapped as 1-P)Low (Unmetabolized)6-FDGal remains mostly as free tracer in tissue.

Note: %ID/g = Percent Injected Dose per gram of tissue.

Experimental Protocols

To validate these biodistribution profiles in a research setting, the following self-validating workflow is recommended.

Tracer Synthesis & Quality Control

Before animal work, purity is paramount.

  • Synthesis:

    • 2-FDGal: Nucleophilic substitution of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose with [18F]fluoride, followed by hydrolysis.

    • 6-FDGal: Nucleophilic substitution of 1,2,3,4-di-O-isopropylidene-6-O-tosyl-alpha-D-galactopyranose.

  • QC Criteria:

    • Radiochemical Purity: >95% (HPLC).

    • pH: 6.5–7.5.

    • Residual Solvents: Within ICH limits.

In Vivo Biodistribution Workflow

Objective: Quantify hepatic extraction fraction (HEF).

Step 1: Animal Preparation

  • Fast subjects (mice/rats) for 4–6 hours to normalize blood glucose/galactose levels.

  • Anesthetize using Isoflurane (2% in O2).

Step 2: Administration

  • Inject 5–10 MBq of tracer via the tail vein.

  • Critical Control: Co-inject a known blood-pool agent (e.g., Tc-99m HSA) in a subset of animals to correct for liver blood volume vs. parenchymal uptake.

Step 3: Dynamic PET Acquisition

  • Start acquisition immediately upon injection (0–60 min).

  • Why? The initial slope (0–10 min) represents transport; the plateau (20–60 min) represents metabolic trapping.

Step 4: Ex Vivo Validation (The "Truth" Check)

  • At 60 min, sacrifice animal.

  • Harvest Liver, Heart (blood), Kidney, Muscle.

  • Count in Gamma Counter.

  • TLC Analysis of Liver Homogenate:

    • Homogenize liver tissue in ice-cold perchloric acid.

    • Run Radio-TLC.

    • Expected Result: 2-FDGal samples should show a polar peak (Phosphate) at the origin. 6-FDGal samples will show mostly free tracer at the solvent front.

Data Processing Workflow

Workflow Start Raw PET Data (DICOM) ROI Draw ROIs: 1. Liver (Whole) 2. Heart (Input Function) Start->ROI TAC Generate Time-Activity Curves (TAC) ROI->TAC Calc Calculate Patlak Plot TAC->Calc Decision Slope > 0? Calc->Decision Trapped Metabolic Trapping (Valid 2-FDGal) Decision->Trapped Yes Free Reversible Kinetics (Likely 6-FDGal) Decision->Free No

*Figure 2: Kinetic modeling workflow to distinguish metabolic trapping f

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoro-6-deoxy-D-galactopyranose

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Fluoro-6-deoxy-D-galactopyranose. Given the limited publicly available toxicological data for this specific compound[1], this protocol is built upon a foundation of risk mitigation, drawing from best practices for handling fluorinated organic molecules and related sugar analogs. The central principle is to manage the potential, albeit uncharacterized, risks associated with the fluorine moiety, including the possibility of forming hazardous byproducts under certain conditions.

The Foundation: A Proactive Hazard Assessment

Understanding the "why" behind a safety protocol is critical for its effective implementation. For 6-Fluoro-6-deoxy-D-galactopyranose, our approach is conservative, treating it as a compound of unknown toxicity with specific potential hazards stemming from its fluorination.

Inferred Chemical Risks: While the parent molecule, D-galactose, is generally considered non-hazardous[2], the introduction of a fluorine atom necessitates a higher level of caution. The primary concern with many organofluorine compounds is not always the parent molecule itself, but its potential to decompose or react to form highly toxic species, such as hydrofluoric acid (HF). This can occur under strong acidic conditions or during combustion. HF is a severe contact and systemic poison that requires specialized first aid and immediate medical attention[3][4]. Therefore, all handling procedures are designed to prevent contact and contain the material scrupulously.

Physical Form Hazard: As a solid, 6-Fluoro-6-deoxy-D-galactopyranose poses an inhalation risk if handled as a powder. Fine particulates can be easily aerosolized, leading to respiratory tract exposure. The Safety Data Sheet for the related compound 2-Deoxy-D-galactose specifically advises avoiding dust formation[5].

Radiological Considerations (for ¹⁸F-labeled analogs): When handling the radioisotope-labeled version, 6-[¹⁸F]Fluoro-6-deoxy-D-galactopyranose, an additional and significant radiological hazard is present. Fluorine-18 is a positron emitter, which results in the generation of high-energy gamma rays (511 keV) upon annihilation. This requires adherence to the ALARA (As Low As Reasonably Achievable) principle, utilizing time, distance, and shielding to minimize radiation dose[6].

Core Personal Protective Equipment (PPE) Framework

The selection of PPE is dictated by the specific task and the associated risks. The following table summarizes the recommended PPE for common laboratory operations involving 6-Fluoro-6-deoxy-D-galactopyranose.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (Engineering Control)
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesLaboratory CoatCertified Chemical Fume Hood
Preparing Solutions (Aqueous/Organic) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLaboratory Coat & Chemical-Resistant ApronCertified Chemical Fume Hood
Transferring Solutions (<50 mL) Chemical Splash GogglesDouble Nitrile GlovesLaboratory CoatCertified Chemical Fume Hood
Handling ¹⁸F-labeled Compound Chemical Splash GogglesDouble Nitrile GlovesLaboratory Coat, Dosimetry Badges (Body & Ring)Shielded Hot Cell or Lead-Shielded Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Gloves over inner Nitrile GlovesChemical-Resistant Coverall or ApronCertified Chemical Fume Hood (if possible)

Causality of PPE Choices:

  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[7] A full-face shield should be worn over the goggles when handling larger volumes (>50 mL) of solutions, as this provides an additional barrier against splashes to the entire face.[8][9]

  • Hand Protection: Double-gloving is a critical practice.[10] It allows for the immediate removal of a contaminated outer glove while the inner glove continues to provide protection. Nitrile is a suitable material for incidental contact with many chemicals.[11] For spill cleanup or extended contact, more robust gloves may be necessary. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.[8] For procedures with a higher splash risk, a chemical-resistant apron provides an additional layer of protection for the torso.[9]

  • Respiratory Protection: The primary method of respiratory protection is an engineering control: the chemical fume hood. All manipulations of 6-Fluoro-6-deoxy-D-galactopyranose, especially in its powdered form, must be performed inside a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures is paramount for ensuring safety and experimental reproducibility.

Workflow for Safe Handling

The following diagram outlines the critical stages for safely working with 6-Fluoro-6-deoxy-D-galactopyranose.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Hazard Review (Review SDS & SOP) Area 2. Prepare Work Area (In Fume Hood) Prep->Area PPE_Don 3. Don Appropriate PPE (See Table) Area->PPE_Don Weigh 4. Weigh/Measure Compound PPE_Don->Weigh Prep_Sol 5. Prepare Solution Weigh->Prep_Sol Use 6. Perform Experiment Prep_Sol->Use Decon 7. Decontaminate Surfaces Use->Decon Waste 8. Segregate & Store Waste Decon->Waste PPE_Doff 9. Doff PPE Correctly Waste->PPE_Doff

Caption: A workflow diagram illustrating the key safety stages from preparation to cleanup.

Protocol 1: Weighing the Solid Compound
  • Preparation: Ensure the analytical balance is placed inside a chemical fume hood or a powder containment hood.

  • Don PPE: At a minimum, don a lab coat, chemical splash goggles, and double nitrile gloves.

  • Tare Weigh Paper: Place a piece of creased weighing paper on the balance and tare.

  • Transfer: Using a clean spatula, carefully transfer a small amount of 6-Fluoro-6-deoxy-D-galactopyranose from the stock bottle to the weigh paper. Perform this action slowly and close to the surface to minimize dust generation.

  • Seal: Immediately and securely close the stock container.

  • Record and Transfer: Record the weight and carefully transfer the powder to the receiving vessel, which should also be within the fume hood.

  • Cleanup: Dispose of the used weigh paper and any contaminated spatula wipes directly into a designated solid waste container within the hood.

Protocol 2: PPE Donning and Doffing Sequence

Incorrectly removing PPE can lead to self-contamination. The sequence of removal is designed to progress from the most contaminated items to the least.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Coat 1. Lab Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves (Outer last) Don_Goggles->Don_Gloves Doff_Gloves 1. Outer Gloves Doff_Apron 2. Apron/Coverall Doff_Gloves->Doff_Apron Doff_Goggles 3. Goggles/Face Shield Doff_Apron->Doff_Goggles Doff_Coat 4. Lab Coat Doff_Goggles->Doff_Coat Doff_Inner_Gloves 5. Inner Gloves Doff_Coat->Doff_Inner_Gloves

Caption: The correct sequence for putting on (donning) and taking off (doffing) PPE.

Disposal and Emergency Plans

Waste Management:

  • Non-Radioactive ("Cold") Waste: All solid waste (gloves, weigh paper, etc.) and liquid waste must be collected in clearly labeled, sealed containers. The label should include the chemical name, "Hazardous Waste," and the date. Never dispose of this material down the drain. Follow your institution's specific guidelines for chemical waste pickup.

  • Radioactive ("Hot") Waste: Waste containing ¹⁸F must be segregated into appropriate shielded containers labeled with the isotope, activity level, and date. Due to the short half-life of ¹⁸F (~110 minutes), waste is typically stored for decay before disposal as non-radioactive waste, but this must be done in accordance with your institution's Radiation Safety Program[6].

Spill Response:

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Contain: If the spill is small and contained within a fume hood, use a chemical spill kit to absorb the material.

  • PPE: Do not attempt to clean a spill without the appropriate PPE, including a face shield and heavy-duty gloves.

  • Report: Report all spills to your laboratory supervisor and Environmental Health & Safety (EHS) department.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[7][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Special Precaution for Fluorinated Compounds: Ensure that a tube of 2.5% calcium gluconate gel is readily available in the laboratory. In the event of skin contact, after initial water flushing, medical professionals may advise its application to neutralize fluoride ions that may have penetrated the skin.[3][4]

By implementing this comprehensive safety framework, researchers can confidently handle 6-Fluoro-6-deoxy-D-galactopyranose while minimizing risk to themselves and their colleagues, fostering a culture of safety and scientific excellence.

References

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • Fluorine Safety. Purdue University Department of Chemistry. [Link]

  • Fluorine Standard Operating Procedure. Rutgers University Environmental Health and Safety. [Link]

  • Chemical Safety Procedure. National High Magnetic Field Laboratory. [Link]

  • PET Imaging of Fructose Metabolism in a Rodent Model of Neuroinflammation with 6-[¹⁸F]fluoro-6-deoxy-D-fructose. MDPI. [Link]

  • 6-Deoxy-6-[¹⁸F]fluoro-D-fructose - Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (NCBI). [Link]

  • PET Imaging of Fructose Metabolism in a Rodent Model of Neuroinflammation with 6-[¹⁸F]fluoro-6-deoxy-D-fructose. TSpace - University of Toronto. [Link]

  • 6-Fluoro-6-deoxy-D-glucose as a tracer of glucose transport. PubMed - National Institutes of Health. [Link]

  • Radiopharmacological evaluation of 6-deoxy-6-[¹⁸F]fluoro-D-fructose as a radiotracer for PET imaging of GLUT5 in breast cancer. PubMed - National Institutes of Health. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety. [Link]

  • Personal Protective Equipment Selection Guide. University of California, Santa Cruz. [Link]

  • D-Galactose SAFETY DATA SHEET. University of Puerto Rico at Mayagüez. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-6-deoxy-D-galactopyranose
Reactant of Route 2
6-Fluoro-6-deoxy-D-galactopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.